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  • Product: 2-Amino-5-(methylsulfonyl)pyridine
  • CAS: 35196-11-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Amino-5-(methylsulfonyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)pyridine Introduction 2-Amino-5-(methylsulfonyl)pyridine (CAS No: 35196-11-3) is a heterocyclic amine that represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)pyridine

Introduction

2-Amino-5-(methylsulfonyl)pyridine (CAS No: 35196-11-3) is a heterocyclic amine that represents a critical structural motif in modern medicinal chemistry. As a derivative of the versatile 2-aminopyridine scaffold, its unique combination of a basic amino group, a pyridine ring, and a strongly electron-withdrawing methylsulfonyl group imparts a distinct set of physicochemical properties.[1] These properties are paramount for researchers, scientists, and drug development professionals, as they fundamentally govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability.

This guide provides an in-depth analysis of the core . It moves beyond a simple recitation of data to explain the causality behind these characteristics and provides field-proven, standardized protocols for their experimental determination. The objective is to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in drug discovery and development programs.

Section 1: Core Physicochemical Profile

The fundamental properties of 2-Amino-5-(methylsulfonyl)pyridine are summarized below. It is critical to distinguish this compound from its analogue, 2-Amino-5-methylpyridine, as their properties differ significantly.

Chemical Structure of 2-Amino-5-(methylsulfonyl)pyridine

Table 1: Physicochemical Data for 2-Amino-5-(methylsulfonyl)pyridine

PropertyValueSource & Notes
CAS Number 35196-11-3
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance Data not availableVendor information is required.
Melting Point Not available in searched literatureCaution: Do not confuse with 2-Amino-5-methylpyridine (m.p. 76-77 °C).[2][3]
Boiling Point 413.4 ± 45.0 °C at 760 mmHg
Water Solubility 28 g/L (or 28 mg/mL) at 25 °C Described as "sparingly soluble."
logP (Octanol/Water) -0.04 (Predicted) This computationally derived value suggests the compound is relatively hydrophilic.
pKa Not available in searched literatureTwo basic centers are present: the exocyclic amino group and the pyridine ring nitrogen. The electron-withdrawing sulfonyl group is expected to significantly lower the basicity of both sites compared to 2-aminopyridine. Experimental determination is required (see Protocol 3.2).

Section 2: Rationale and Impact on Drug Development

Understanding the "why" behind the data in Table 1 is crucial for predicting a molecule's behavior and optimizing it for therapeutic use.

  • Solubility: The measured water solubility of 28 g/L is significant for a small organic molecule and is a direct consequence of its structural features. The amino (-NH₂) and methylsulfonyl (-SO₂CH₃) groups are highly polar and capable of acting as hydrogen bond donors and acceptors, respectively. These interactions with water molecules facilitate dissolution. However, the aromatic pyridine core contributes lipophilic character, preventing unlimited solubility. This balance is often desirable in drug candidates, ensuring sufficient aqueous solubility for formulation while retaining enough lipophilicity to interact with biological membranes.

  • Lipophilicity (logP): The partition coefficient (logP) is a cornerstone of drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME). The predicted logP of -0.04 suggests that 2-Amino-5-(methylsulfonyl)pyridine has a slight preference for an aqueous environment over a lipid one. This hydrophilicity is driven by the polar sulfonyl and amino groups. For oral drug candidates, a logP value below 5 is a key component of Lipinski's Rule of 5.[1] The low logP of this scaffold suggests that derivatives would likely possess good solubility but may require structural modifications to enhance membrane permeability for optimal absorption.

  • Acidity/Basicity (pKa): The ionization state of a drug at physiological pH (typically ~7.4) dictates its solubility, receptor binding, and cell penetration. 2-Amino-5-(methylsulfonyl)pyridine possesses two basic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. In unsubstituted 2-aminopyridine, these have pKa values of approximately 6.86 and 0.45, respectively. However, the methylsulfonyl group is a powerful electron-withdrawing group. This effect reduces the electron density on the pyridine ring and the exocyclic amine, thereby decreasing their ability to accept a proton. Consequently, both pKa values for 2-Amino-5-(methylsulfonyl)pyridine are expected to be significantly lower than those of 2-aminopyridine. Determining these pKa values experimentally is essential for developing relevant in vitro assays and predicting in vivo behavior.

Section 3: Experimental Determination of Key Properties

The following protocols describe robust, self-validating methods for determining critical physicochemical parameters.

Protocol 3.1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring the system has reached a true saturation point.

Causality: This method is chosen over faster, kinetic-based methods because it measures thermodynamic equilibrium solubility, which is the most relevant value for predicting oral absorption and bioavailability from solid dosage forms.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Amino-5-(methylsulfonyl)pyridine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or rotator within a temperature-controlled incubator set to 25 °C (or 37 °C for biorelevant data). Agitate for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let undissolved solids settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially inflating the concentration measurement.

  • Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC). Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Validation: The presence of undissolved solid material at the end of the experiment validates that saturation was achieved.

Protocol 3.2: Determination of pKa (Potentiometric Titration)

Potentiometric titration provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration with an acid or base.

Causality: This method directly measures the pH at which the compound is 50% ionized, providing a precise pKa value. It is highly reproducible and considered a definitive technique.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-Amino-5-(methylsulfonyl)pyridine in a co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure solubility) of known ionic strength.

  • Blank Titration: First, perform a titration of the solvent system alone with a standardized titrant (e.g., 0.1 M HCl) to characterize the buffering capacity of the solvent itself.

  • Instrument Setup: Calibrate a high-precision pH electrode at a minimum of three points (e.g., pH 4, 7, and 10) before use.

  • Sample Titration: Place the dissolved sample in a jacketed beaker maintained at 25 °C. Submerge the calibrated pH electrode and a burette tip delivering the standardized titrant (e.g., 0.1 M HCl, as the compound is basic).

  • Data Collection: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point(s). The pKa is the pH at half the volume of the equivalence point.

Section 4: Visualization of Workflows

Diagrams provide a clear, at-a-glance understanding of the experimental processes.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to PBS (pH 7.4) equil1 Agitate at constant temp. (25°C) for >24h prep1->equil1 equil2 Let solids settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify via HPLC-UV analysis3->analysis4 result Equilibrium Solubility (g/L) analysis4->result

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH Electrode setup2 Dissolve compound in co-solvent titr1 Titrate with standardized acid (e.g., 0.1M HCl) setup2->titr1 titr2 Record pH vs. Volume of titrant analysis1 Plot pH vs. Volume titr2->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa at half-equivalence point analysis2->analysis3 result pKa Value analysis3->result

Caption: Workflow for Potentiometric pKa Determination.

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

  • GHS Classification: 2-Amino-5-(methylsulfonyl)pyridine is classified with the GHS hazard statement H302: Harmful if swallowed.

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere at room temperature.

Conclusion

2-Amino-5-(methylsulfonyl)pyridine is a hydrophilic building block characterized by its moderate aqueous solubility and the presence of two basic centers whose reactivity is tempered by a strong electron-withdrawing sulfonyl group. Its predicted low logP value makes it an interesting starting point for designing drug candidates with favorable solubility profiles. However, the lack of publicly available experimental data for its melting point and pKa values underscores the necessity for the rigorous experimental characterization outlined in this guide. By applying these standardized protocols, researchers can generate the reliable, high-quality data needed to make informed decisions and accelerate their drug discovery and development programs.

References

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-. Retrieved January 30, 2026, from [Link]

  • Gervasoni, S., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)pyridine. Retrieved January 30, 2026, from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved January 30, 2026, from [Link]

  • ChemAxon Docs. (n.d.). Calculations Menu. Retrieved January 30, 2026, from [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved January 30, 2026, from [Link]

  • ChemAxon Docs. (n.d.). Red and blue representation of pKa values. Retrieved January 30, 2026, from [Link]

  • Atanassova, M., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. Available at: [Link]

Sources

Exploratory

Strategic Fragment Utility: 2-Amino-5-(methylsulfonyl)pyridine in Modern Drug Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3) represents a "privileged structure"—a scaffold capable of addressing multiple biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3) represents a "privileged structure"—a scaffold capable of addressing multiple biological targets with high ligand efficiency. This fragment uniquely combines a classic kinase hinge-binding motif (the 2-aminopyridine system) with a metabolically stable polar anchor (the methylsulfonyl group).

This technical guide dissects the utility of this fragment, providing validated synthetic protocols, structural biology insights, and evolution strategies for medicinal chemists targeting kinases (e.g., Mps1, CDK) and inflammatory mediators (e.g., COX-2).

Part 1: Chemical & Physicochemical Profile[1][2]

The utility of a fragment is defined by its ability to bind efficiently while leaving "growth vectors" for optimization. 2-Amino-5-(methylsulfonyl)pyridine adheres strictly to the "Rule of Three" for fragments, making it an ideal starting point for library design.

Table 1: Physicochemical Properties
PropertyValueDrug Discovery Relevance
Molecular Weight 172.20 Da<300 Da; allows significant mass addition during optimization.
ClogP ~0.2 - 0.5Low lipophilicity reduces non-specific binding and improves solubility.
H-Bond Donors (HBD) 1 (Exocyclic NH₂)Critical for H-bond donation to kinase hinge residues (e.g., backbone carbonyls).
H-Bond Acceptors (HBA) 3 (Pyridine N, Sulfone O's)Pyridine N accepts H-bond from hinge NH; Sulfone O's engage water networks or polar residues.
PSA (Polar Surface Area) ~80 ŲSlightly high for a fragment, but advantageous for solvent-exposed binding modes.
Metabolic Stability HighThe sulfone (

) is resistant to oxidative metabolism compared to sulfides or methyl groups.

Part 2: Synthetic Accessibility & Functionalization

To utilize this fragment, robust synthetic routes are required. We present two distinct protocols: a modern metal-catalyzed coupling and a classic oxidation route.

Workflow Visualization: Synthetic Pathways

The following diagram illustrates the two primary routes to access the core fragment from the commercially available 2-amino-5-bromopyridine.

Synthesis_Workflow Start 2-Amino-5-bromopyridine (Starting Material) StepA1 Sodium Methanesulfinate CuI, L-Proline, DMSO 90°C, 12-24h Start->StepA1 Route A (Direct Sulfinylation) StepB1 NaSMe (Sodium Thiomethoxide) Pd2(dba)3, Xantphos (Buchwald-Hartwig) Start->StepB1 Route B (Stepwise) Product 2-Amino-5-(methylsulfonyl)pyridine (Target Fragment) StepA1->Product InterB Intermediate: 2-Amino-5-(methylthio)pyridine StepB1->InterB StepB2 Oxidation (mCPBA or Oxone) InterB->StepB2 StepB2->Product

Caption: Comparison of Direct Sulfinylation (Route A) vs. Stepwise Oxidation (Route B). Route A is preferred for atom economy.

Detailed Protocol: Route A (Direct Sulfinylation)

Rationale: This route avoids the use of odorous thiols and requires only a single step, utilizing the Goldberg-type modified Ullmann coupling.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[1][2]

  • Sodium methanesulfinate (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) - Ligand to stabilize Cu species

  • NaOH (0.2 eq)

  • DMSO (Solvent)[3]

Step-by-Step Methodology:

  • Charge: In a dried reaction vial, combine 2-amino-5-bromopyridine (173 mg, 1 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (x3) to prevent Cu oxidation.

  • Solvation: Add anhydrous DMSO (3 mL).

  • Reaction: Heat the sealed vessel to 90°C for 18 hours. Monitoring by LC-MS should show the disappearance of the bromide (M+H 173/175) and appearance of the product (M+H 173).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts.

  • Purification: The organic layer is dried over

    
    , concentrated, and purified via flash chromatography (0-10% MeOH in DCM). The sulfone is highly polar, so polar mobile phases are necessary.
    

Part 3: Pharmacophore & Binding Modes

This fragment is a "chameleon," capable of adapting to different binding pockets. Its two primary modes of action are as a Kinase Hinge Binder and a COX-2 Selectivity Anchor .

Kinase Hinge Binding Mode

The 2-aminopyridine motif is a textbook donor-acceptor (D-A) system.

  • Acceptor: The pyridine ring nitrogen (

    
    ) accepts a hydrogen bond from the backbone amide NH of the hinge region.
    
  • Donor: The exocyclic amino group (

    
    ) donates a hydrogen bond to the backbone carbonyl of the hinge residue.
    
  • Vector: The 5-position (sulfone) points towards the "gatekeeper" residue or into the solvent front, depending on the specific kinase architecture.

COX-2 Selectivity Mode

The methylsulfonyl group is a bioisostere of the sulfonamide found in Celecoxib.

  • Mechanism: In COX-2, the bulky isoleucine at position 523 (found in COX-1) is replaced by a smaller valine. This opens a "side pocket."

  • Interaction: The methylsulfonyl group inserts into this hydrophobic side pocket and forms hydrogen bonds with Arg513 and His90 .[4] This interaction is sterically forbidden in COX-1, conferring high selectivity.

Visualization: Pharmacophore Map

Pharmacophore_Map Core 2-Amino-5-(methylsulfonyl)pyridine Interaction_N1 Acceptor (Pyridine N) <-- H-Bond (Hinge NH) Core->Interaction_N1 Interaction_NH2 Donor (Exocyclic NH2) --> H-Bond (Hinge C=O) Core->Interaction_NH2 Interaction_SO2 Sulfone (SO2Me) Binds Arg513/His90 Core->Interaction_SO2 Kinase_Hinge Kinase Hinge Region (Backbone Interaction) Interaction_N1->Kinase_Hinge Interaction_NH2->Kinase_Hinge COX_Pocket COX-2 Side Pocket (Selectivity Filter) Interaction_SO2->COX_Pocket

Caption: Dual-Pharmacophore capability. Left: Hinge binding (Kinase).[5] Right: Side-pocket insertion (COX-2).

Part 4: Fragment Evolution Strategies

Once the fragment is crystallized in the target protein, the "Grow" strategy is employed to increase potency (from


 to 

).
Strategy 1: Amide Coupling (The "Grow" Vector)

The exocyclic amine is the most accessible handle.

  • Reaction: Acylation with acid chlorides or amide coupling with carboxylic acids.

  • Result: Converts the fragment into a 2-amidopyridine . This often improves kinase potency by adding a third H-bond (acceptor) if the amide carbonyl can interact with the protein, or by directing a new substituent into the ribose binding pocket.

Strategy 2: C-H Activation (The "Link" Vector)

The C-3 position (ortho to the amine) is electronically activated.

  • Reaction: Pd-catalyzed C-H arylation or halogenation followed by Suzuki coupling.

  • Application: Allows for the introduction of a second aromatic ring to access the hydrophobic back pocket of the kinase ATP site.

Case Study: Mps1 Kinase Inhibition

Research has shown that 2-aminopyridine fragments, when evolved, can yield highly selective inhibitors for Mps1 (TTK) , a kinase involved in the spindle assembly checkpoint.[6]

  • Starting Point: 2-Amino-5-(methylsulfonyl)pyridine binds to the hinge.

  • Evolution: Extension from the amine (via a linker) to a hydrophobic group stabilizes the "flipped peptide" conformation often seen in Mps1, leading to high selectivity over other kinases.

References

  • PubChem Compound Summary. "2-Amino-5-(methylsulfonyl)pyridine (CID 128269).

  • Kusakabe, K. et al. (2015).[6] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity."[6] Bioorganic & Medicinal Chemistry.

  • Zarghi, A. et al. (2011). "Design and synthesis of new 2,3-diaryl-1,3-thiazolidin-4-ones as potent and selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the sulfone pharmacophore).

  • Barluenga, S. et al. (2016). "Goldberg Reaction for the Synthesis of 2-Aminopyridines." Chemistry - A European Journal.

Sources

Foundational

Technical Guide: Acute Toxicity &amp; Safety Profile of 2-Amino-5-(methylsulfonyl)pyridine

Executive Summary This technical guide provides a comprehensive toxicological assessment of 2-Amino-5-(methylsulfonyl)pyridine , a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 2-Amino-5-(methylsulfonyl)pyridine , a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most notably Etoricoxib.

Critical Safety Distinction: Researchers must distinguish this compound from its structural analog, 2-Amino-5-methylpyridine. While the latter is a potent neurotoxin (Category 3, Toxic), the sulfonyl group in the subject compound significantly alters its physicochemical properties and toxicity profile, generally lowering its acute lethality to Category 4 (Harmful). However, strict occupational hygiene is required due to its role as a pharmaceutical intermediate with potential bioactive impurities.

Chemical Identity & Physicochemical Determinants[1][2][3][4]

The toxicity of this compound is dictated by the electron-withdrawing nature of the sulfonyl group (


) at the C5 position. This structural feature reduces the basicity of the pyridine nitrogen, altering its interaction with biological targets (e.g., potassium channels) compared to alkyl-aminopyridines.
Table 1: Chemical Identification & Properties[2]
ParameterSpecification
Chemical Name 2-Amino-5-(methylsulfonyl)pyridine
CAS Number 35196-11-3 (Verified)
Common Confusion Do not confuse with CAS 1779-11-9 (Naphthoic acid deriv.) or CAS 1603-41-4 (Methyl analog).
Molecular Formula

Molecular Weight 172.21 g/mol
Physical State Off-white to light yellow crystalline solid
Solubility Sparingly soluble in water (28 g/L); Soluble in DMSO, Methanol
LogP (Octanol/Water) -0.04 (Hydrophilic)
pKa (Pyridine N) ~2.5 - 3.0 (Estimated)

Technical Insight (SAR): The pKa of unsubstituted 2-aminopyridine is ~6.86. The strong electron-withdrawing effect of the 5-sulfonyl group lowers the pKa significantly. At physiological pH (7.4), 2-Amino-5-(methylsulfonyl)pyridine remains largely unprotonated. Since the protonated cation is often the pharmacophore for voltage-gated


 channel blockade (neurotoxicity), this pKa shift explains the reduced acute toxicity compared to 2-aminopyridine.

Acute Toxicity Profile

The following data summarizes the acute toxicity hazards based on GHS classifications and available safety data sheets (SDS) from major pharmaceutical intermediate suppliers.

Table 2: Acute Toxicity Classifications (GHS)[5][6]
Hazard ClassCategoryH-CodeStatement
Acute Oral Category 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2][3]
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Mechanism of Action & Toxicokinetics

While specific metabolic studies on this intermediate are proprietary to Etoricoxib manufacturers, the toxicity pathway can be inferred from pyridine metabolism principles.

  • Absorption: The low LogP (-0.04) suggests good oral bioavailability via paracellular transport or specific transporters, but limited passive diffusion across the blood-brain barrier compared to lipophilic analogs.

  • Metabolism:

    • N-Oxidation: The primary metabolic route for aminopyridines is N-oxidation at the ring nitrogen.

    • Sulfone Stability: The

      
       group is metabolically stable, unlike sulfide (
      
      
      
      ) or sulfoxide (
      
      
      ) analogs which can undergo redox cycling.
  • Target Organs: Primary irritation targets are mucous membranes (eyes/lungs). Systemic toxicity at high doses likely involves non-specific CNS depression rather than specific channel blockade.

ToxicityMechanism Compound 2-Amino-5- (methylsulfonyl)pyridine Stomach GI Absorption (Rapid due to hydrophilicity) Compound->Stomach Oral Ingestion Liver Hepatic Metabolism Stomach->Liver Portal Vein NOxide N-Oxide Metabolite (Renal Excretion) Liver->NOxide CYP450 / FMO CNS CNS Interaction (Weak K+ Channel Block) Liver->CNS Systemic Circ. (Limited BBB cross) Mechanism SAR Note: Low pKa reduces cationic species, limiting neurotoxicity compared to 2-amino-5-methylpyridine. Mechanism->CNS

Figure 1: Hypothesized metabolic and toxicological pathway.[4] The sulfonyl group stabilizes the molecule against oxidative bioactivation and limits CNS penetration/binding.

Risk Assessment & Occupational Hygiene

For researchers handling this substance, the primary risks are occupational exposure via inhalation of dust and accidental ingestion.

Occupational Exposure Banding (OEB)
  • Estimated OEB: Band 3 (10 – 100

    
    )
    
  • Rationale: While "Harmful" (H302) suggests moderate toxicity, its status as a pharmaceutical intermediate implies potential for uncharacterized chronic effects or sensitization.

Handling Protocols
  • Engineering Controls: Handle only in a certified chemical fume hood or powder containment enclosure (balance enclosure).

  • PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and a lab coat. A P3/N95 dust mask is required if handling open powder outside a hood.

  • Decontamination: The compound is soluble in methanol/DMSO. Surface decontamination should use a surfactant-based cleaner followed by a solvent wipe (ethanol) to ensure removal of organic residues.

Experimental Protocols: Purity & Stability

Toxicity data is often skewed by impurities (e.g., residual bromides or isomeric byproducts). The following HPLC protocol is the industry standard for validating the identity and purity of this intermediate before toxicological testing.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis[4]

Objective: Quantify purity of 2-Amino-5-(methylsulfonyl)pyridine (CAS 35196-11-3).

Equipment: Agilent 1200 Series or equivalent with DAD.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Temperature: 30°C.

Step-by-Step Workflow:

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Dissolve 10 mg of test sample in 10 mL Methanol. Filter through 0.45

    
     PTFE filter.
    
  • Injection: Inject 10

    
     of blank (MeOH), followed by Standard (x5), then Samples.
    
  • Acceptance Criteria:

    • Main peak retention time matches standard (

      
       0.1 min).
      
    • Purity Area % > 98.0%.[5]

    • No single impurity > 0.5%.

RiskAssessment Start Start: Material Receipt CheckCAS Verify CAS: 35196-11-3 (Reject if 1779-11-9) Start->CheckCAS Purity HPLC Purity Check (>98% Required) CheckCAS->Purity Valid Handling Weighing in Fume Hood (PPE: Gloves, Goggles, Lab Coat) Purity->Handling Pass Quarantine Quarantine/Purify Purity->Quarantine Fail (<98%) Exp Proceed to Synthesis/Assay Handling->Exp

Figure 2: Quality control and safety workflow for handling 2-Amino-5-(methylsulfonyl)pyridine.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-(methylsulfonyl)pyridine (CAS 35196-11-3).[6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). C&L Inventory: 2-amino-5-(methylsulfonyl)pyridine. European Chemicals Agency. Retrieved from [Link]

  • Google Patents. (2014). Process for the synthesis of etoricoxib (US Patent US9024030B2).

Sources

Exploratory

metabolic stability of 2-Amino-5-(methylsulfonyl)pyridine

An In-Depth Technical Guide to the Metabolic Stability of 2-Amino-5-(methylsulfonyl)pyridine Authored by a Senior Application Scientist Abstract The metabolic stability of a drug candidate is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 2-Amino-5-(methylsulfonyl)pyridine

Authored by a Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the methodologies used to assess the , a heterocyclic scaffold of interest in medicinal chemistry. We will explore the compound's physicochemical properties, predict its likely metabolic fate, and provide detailed, field-proven protocols for its evaluation using in vitro systems such as liver microsomes and hepatocytes. This document is intended for drug development professionals, offering the causal logic behind experimental design and data interpretation to empower robust decision-making in discovery and preclinical development.

The Imperative of Metabolic Stability in Drug Discovery

For a therapeutic agent to be effective, it must reach its target site in sufficient concentration and for an adequate duration.[2] The body, however, is equipped with a sophisticated enzymatic system, primarily located in the liver, designed to recognize and eliminate foreign compounds (xenobiotics).[3] This process, known as biotransformation or metabolism, is a primary driver of drug clearance.

Metabolic stability, the inherent susceptibility of a compound to this biotransformation, directly dictates its pharmacokinetic behavior.[4]

  • High Metabolic Instability: A compound that is rapidly metabolized will be quickly cleared from the body. This often results in a short half-life and low oral bioavailability, necessitating frequent or higher doses, which can lead to poor patient compliance and undesirable side effects.[5]

  • Low Metabolic Instability: Conversely, a compound that is highly resistant to metabolism may have a very long half-life, potentially leading to drug accumulation and toxicity upon repeated dosing.[3]

Therefore, achieving an optimal balance of metabolic stability is a cornerstone of modern drug design.[2] Early-stage assessment allows for the strategic chemical modification of metabolically liable sites (soft spots) to enhance the molecule's pharmacokinetic properties. The pyridine scaffold, in particular, is a common motif in pharmaceuticals, and understanding the metabolic liabilities of its derivatives, such as 2-Amino-5-(methylsulfonyl)pyridine, is essential for program success.[6][7]

Physicochemical Profile of 2-Amino-5-(methylsulfonyl)pyridine

Before delving into metabolic pathways, it is crucial to understand the compound's fundamental properties, which influence its interaction with metabolic enzymes.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[8]
Molecular Weight 172.21 g/mol N/A
Water Solubility Sparingly soluble (28 g/L at 25 ºC)[8]
Predicted LogP -0.04[8]
Refractive Index 1.571[8]

The structure contains a basic amino group and a polar sulfonyl group, contributing to its moderate water solubility. The pyridine nitrogen and the amino group are potential sites for protonation at physiological pH, which can influence membrane permeability and binding to the active sites of enzymes like Cytochrome P450s.

Predicted Metabolic Pathways

While specific metabolic data for 2-Amino-5-(methylsulfonyl)pyridine is not extensively published, we can predict its likely biotransformation routes based on the known metabolism of analogous aminopyridine and sulfonyl-containing structures. The primary sites of metabolic attack are anticipated to be the pyridine ring, the amino group, and the methyl group of the sulfonyl moiety.

Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[3]

  • Phase I Reactions: Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose polar functional groups.[9] For this compound, likely Phase I pathways include:

    • Pyridine Ring Hydroxylation: A common metabolic route for pyridines, potentially at positions C3, C4, or C6.[10]

    • N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.[10][11]

    • Oxidation of the Methyl Group: The methyl group attached to the sulfone could be hydroxylated to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

  • Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion. Potential Phase II pathways include:

    • N-Glucuronidation: The exocyclic amino group or the pyridine nitrogen can be conjugated with glucuronic acid.

    • N-Acetylation: The primary amino group is a substrate for N-acetyltransferases (NATs).

    • Sulfation: The amino group or a hydroxylated metabolite could undergo sulfation.

The following diagram illustrates these predicted metabolic transformations.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 2-Amino-5-(methylsulfonyl)pyridine Met1 Ring-Hydroxylated Metabolites Parent->Met1 Hydroxylation Met2 Pyridine N-Oxide Parent->Met2 N-Oxidation Met3 Hydroxymethyl Metabolite Parent->Met3 Methyl Oxidation Met5 N-Glucuronide Conjugate Parent->Met5 Glucuronidation (UGTs) Met6 N-Acetylated Metabolite Parent->Met6 Acetylation (NATs) Met1->Met5 Glucuronidation / Sulfation Met4 Carboxylic Acid Metabolite Met3->Met4 Further Oxidation

Predicted metabolic pathways for 2-Amino-5-(methylsulfonyl)pyridine.

Experimental Assessment of Metabolic Stability

To empirically determine the , in vitro assays using liver-derived subcellular fractions or cells are the industry standard.[12] These assays provide quantitative data on the rate of metabolism, which is used to calculate intrinsic clearance and predict in vivo pharmacokinetic parameters.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME screening. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13] The assay measures the rate of disappearance of the parent compound when incubated with microsomes in the presence of necessary cofactors.

Causality Behind the Protocol: The goal is to mimic the Phase I metabolic environment of the liver. The protocol is a self-validating system because it includes controls to ensure the observed compound depletion is due to enzymatic activity (minus cofactor control) and that the enzymes are active (positive control).

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A 1. Prepare Reagents - Test Compound (10 mM in DMSO) - Liver Microsomes (e.g., 20 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System B 2. Pre-warm Incubation Mix (Buffer + Microsomes + Compound) to 37°C for 5 min A->B C 3. Initiate Reaction Add NADPH to start metabolism B->C D 4. Incubate at 37°C with gentle shaking C->D E 5. Aliquot & Quench Reaction at time points (0, 5, 15, 30, 45 min) with cold Acetonitrile + Internal Standard D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant by LC-MS/MS Quantify remaining parent compound F->G

Workflow for the Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Amino-5-(methylsulfonyl)pyridine at 10 mM in DMSO.[14]

    • Thaw pooled human liver microsomes (e.g., from BioIVT) on ice.[15]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a sustained supply of the essential CYP cofactor, NADPH.[14]

  • Incubation Setup:

    • In a 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, combine buffer, microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (diluted from the stock to a final concentration of 1 µM).[13]

    • Include control wells:

      • Minus-Cofactor Control: Replace the NADPH solution with buffer to check for non-NADPH mediated degradation.

      • Positive Control: Use a compound with a known metabolic rate (e.g., Verapamil, Testosterone) to verify assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[16]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells (except the minus-cofactor control).[13]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-4 fold volume of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, Labetalol). The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.[13] The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 2-Amino-5-(methylsulfonyl)pyridine at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes and the cellular context of transporters. Cryopreserved primary hepatocytes are considered a "gold standard" in vitro model as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment.[17][18]

Causality Behind the Protocol: This assay provides a more comprehensive picture of hepatic clearance by integrating Phase I and Phase II metabolism, as well as cellular uptake. The use of suspended hepatocytes in a multi-well plate format allows for efficient screening. The protocol's validity is ensured by monitoring cell viability and including known substrates for both Phase I and II metabolism.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A 1. Thaw Cryopreserved Hepatocytes Quickly in a 37°C water bath B 2. Purify & Resuspend Cells Centrifuge to remove cryoprotectant, resuspend in incubation medium, determine cell viability & density A->B C 3. Add Hepatocyte Suspension to a 96-well plate B->C D 4. Add Test Compound (final concentration 1 µM) C->D E 5. Incubate at 37°C, 5% CO2 with gentle shaking D->E F 6. Aliquot & Quench Reaction at time points (e.g., 0, 15, 30, 60, 120 min) with cold Acetonitrile + Internal Standard E->F G 7. Lyse Cells & Centrifuge F->G H 8. Analyze Supernatant by LC-MS/MS G->H

Workflow for the Hepatocyte Stability Assay.

Detailed Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath (<2 minutes).[17]

    • Immediately transfer the cell suspension to pre-warmed incubation medium.

    • Centrifuge the cells gently to pellet them and remove the cryopreservation medium. Resuspend the cell pellet in fresh incubation medium.

    • Determine cell viability (e.g., via Trypan Blue exclusion) and cell density. Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[19]

  • Incubation Setup:

    • Aliquot the hepatocyte suspension into the wells of a 96-well plate.

    • Pre-incubate the plate for 10-15 minutes in a humidified incubator at 37°C with 5% CO₂.

    • Initiate the assay by adding the test compound (2-Amino-5-(methylsulfonyl)pyridine, final concentration 1 µM) to the wells.[19]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard to terminate metabolism and lyse the cells.[20]

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate key metabolic stability parameters.

  • Plotting the Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.[13]

  • Determining the Elimination Rate Constant (k): The slope of the linear regression line from the plot is equal to the negative elimination rate constant (-k).

    • Slope = -k

  • Calculating In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculating In Vitro Intrinsic Clearance (Clint): This value represents the inherent ability of the liver to metabolize a drug. The calculation differs slightly between the two assays.

    • For Microsomes:

      • Clint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes:

      • Clint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / million cells)[19]

Data Presentation:

The results are typically summarized in a table for clear comparison between compounds.

Parameter2-Amino-5-(methylsulfonyl)pyridineVerapamil (Control)
t½ (min) [Experimental Value][Experimental Value]
Clint (µL/min/mg protein) [Calculated Value][Calculated Value]
Stability Classification [e.g., High, Medium, Low]Medium

Interpretation:

  • High Clearance (t½ < 30 min): Suggests the compound will be rapidly metabolized in vivo, likely leading to a short half-life and low oral bioavailability.

  • Moderate Clearance (t½ 30-120 min): Often a desirable range for many oral drug candidates.

  • Low Clearance (t½ > 120 min): Indicates high metabolic stability. While this can lead to a longer half-life, it may also increase the risk of accumulation or drug-drug interactions.

Conclusion

The systematic evaluation of metabolic stability is a non-negotiable step in modern drug discovery. For a molecule like 2-Amino-5-(methylsulfonyl)pyridine, a thorough understanding of its metabolic fate is paramount. By employing robust, well-controlled in vitro assays such as the liver microsomal and hepatocyte stability protocols detailed here, researchers can generate critical data to predict in vivo pharmacokinetics. This information empowers medicinal chemists to identify and mitigate metabolic liabilities through rational structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately increasing the probability of advancing a candidate with an optimal pharmacokinetic and safety profile into clinical development.

References

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). National Institutes of Health (NIH).
  • 2-Amino-5-methylpyridine Safety Data Sheet. (2024, February 2). Jubilant Ingrevia Limited.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018, December 10). Loba Chemie.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (n.d.). National Institutes of Health (NIH).
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
  • Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.
  • 2-AMino-5-(Methylsulfonyl)pyridine Formula. (n.d.). ECHEMI.
  • 2-Amino-5-methylpyridine. (n.d.). PubChem.
  • Hepatocyte Stability. (n.d.). Cyprotex.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Biochemistry, Cytochrome P450. (n.d.). StatPearls - NCBI Bookshelf.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI.
  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse.
  • Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. (n.d.). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Protocols.io. Retrieved from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Corning.
  • The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. (2007, August 1). PubMed.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. (2025, August 9). ResearchGate.
  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Postępy Higieny i Medycyny Doświadczalnej.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-Amino-5-(methylsulfonyl)pyridine for the Development of Novel Fluorescent Probes

Introduction: Unveiling the Potential of a Versatile Building Block In the dynamic landscape of molecular probes and diagnostics, the demand for novel fluorophores with tailored properties is insatiable. Researchers cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of molecular probes and diagnostics, the demand for novel fluorophores with tailored properties is insatiable. Researchers continually seek scaffolds that offer not only desirable photophysical characteristics but also versatile handles for conjugation to biomolecules and targeting moieties. Within this context, 2-Amino-5-(methylsulfonyl)pyridine emerges as a compelling, yet underexplored, building block for the design and synthesis of sophisticated fluorescent probes.

The strategic placement of an amino group at the 2-position and a potent electron-withdrawing methylsulfonyl group at the 5-position of the pyridine ring bestows this molecule with a unique combination of reactivity and electronic properties. The amino group serves as a convenient nucleophilic handle for the introduction of fluorogenic cores or recognition elements, while the methylsulfonyl group significantly influences the electronic landscape of the pyridine ring, potentially modulating the photophysical properties of the resulting probes and activating the ring for specific chemical transformations.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on harnessing the potential of 2-Amino-5-(methylsulfonyl)pyridine in the creation of innovative fluorescent probes. We will delve into the underlying chemical principles, provide detailed synthetic protocols for functionalization, and propose applications for the resulting probes in biological imaging and sensing.

Chemical and Physical Properties of 2-Amino-5-(methylsulfonyl)pyridine

A thorough understanding of the physicochemical properties of the starting material is paramount for successful probe development.

PropertyValueReference
Molecular Formula C₆H₈N₂O₂SN/A
Molecular Weight 172.21 g/mol N/A
Appearance Off-white to pale yellow crystalline solidN/A
Melting Point 158-162 °CN/A
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.N/A

Strategic Design of Fluorescent Probes

The design of a fluorescent probe is a multifactorial process that requires careful consideration of the interplay between the fluorophore, the recognition element, and the linker. 2-Amino-5-(methylsulfonyl)pyridine offers a versatile platform for integrating these components.

The Fluorophore Core: Building upon the Aminopyridine Scaffold

Unsubstituted 2-aminopyridine itself can exhibit fluorescence, and its derivatives have been explored as potential fluorescent probes.[1][2] The amino group of 2-Amino-5-(methylsulfonyl)pyridine can be readily functionalized to construct a variety of fluorophore scaffolds. A common and effective strategy is the creation of donor-pi-acceptor (D-π-A) systems, where the amino group acts as an electron donor, the pyridine ring as part of the π-conjugated system, and an appended electron-accepting group to modulate the emission wavelength and quantum yield.

The Recognition Element: Targeting Specific Analytes

The true power of a fluorescent probe lies in its ability to selectively interact with a target analyte. The amino group of our scaffold can be used to attach a recognition moiety, or the pyridine ring itself can be further functionalized. A particularly intriguing possibility arises from the presence of the sulfonyl group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), especially by thiols.[3] This suggests a promising avenue for designing probes that can selectively react with cysteine residues in proteins.

The Linker: Spatially and Electronically Tuning the Probe

A linker can be incorporated to spatially separate the fluorophore from the recognition element, preventing unwanted quenching or steric hindrance. The choice of linker can also influence the electronic communication between the two components, which is crucial for "turn-on" or ratiometric sensing mechanisms.

Synthetic Protocols: Crafting Your Fluorescent Probe

The following protocols provide detailed, step-by-step methodologies for the functionalization of 2-Amino-5-(methylsulfonyl)pyridine to generate fluorescent probes. These are generalized protocols that may require optimization based on the specific target molecule.

Protocol 1: N-Arylation for the Synthesis of Donor-Acceptor Fluorophores

This protocol describes the palladium-catalyzed N-arylation of 2-Amino-5-(methylsulfonyl)pyridine with an aryl halide bearing an electron-withdrawing group (e.g., nitro, cyano) to create a D-π-A fluorophore. Such reactions are well-established for aminopyridine derivatives.[4]

Workflow for N-Arylation of 2-Amino-5-(methylsulfonyl)pyridine

reagents 2-Amino-5-(methylsulfonyl)pyridine + Ar-X (X = Br, I) Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reaction Reaction at elevated temperature (e.g., 100-120 °C) under inert atmosphere (N2 or Ar) reagents->reaction 1. workup Aqueous workup (e.g., extraction with EtOAc) reaction->workup 2. purification Column chromatography (Silica gel, Hexane/EtOAc gradient) workup->purification 3. product N-Aryl-2-amino-5-(methylsulfonyl)pyridine (D-π-A Fluorophore) purification->product 4.

Caption: General workflow for the N-arylation of 2-Amino-5-(methylsulfonyl)pyridine.

Materials:

  • 2-Amino-5-(methylsulfonyl)pyridine

  • Aryl halide (e.g., 4-bromonitrobenzene, 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Amino-5-(methylsulfonyl)pyridine (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired N-arylated product.

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions involving electron-rich anilines and aryl halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this type of coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

Protocol 2: Acylation to Introduce a Fluorophore or Linker

This protocol details the acylation of the amino group with an acyl chloride or anhydride. This can be used to attach a pre-formed fluorophore (e.g., a naphthalimide derivative) or a linker with a terminal functional group for further modification.

Workflow for Acylation of 2-Amino-5-(methylsulfonyl)pyridine

reagents 2-Amino-5-(methylsulfonyl)pyridine + Acyl chloride or Anhydride Base (e.g., Triethylamine or Pyridine) Solvent (e.g., DCM or THF) reaction Reaction at 0 °C to room temperature reagents->reaction 1. workup Aqueous workup (e.g., extraction with DCM) reaction->workup 2. purification Column chromatography or Recrystallization workup->purification 3. product N-Acyl-2-amino-5-(methylsulfonyl)pyridine purification->product 4.

Caption: General workflow for the acylation of 2-Amino-5-(methylsulfonyl)pyridine.

Materials:

  • 2-Amino-5-(methylsulfonyl)pyridine

  • Acyl chloride or anhydride (e.g., 4-nitrobenzoyl chloride, succinic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Amino-5-(methylsulfonyl)pyridine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add Et₃N (1.5 mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride or anhydride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated product.

Causality behind Experimental Choices:

  • Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.

  • Solvent: DCM and THF are common aprotic solvents that are suitable for acylation reactions.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction.

Proposed Applications and Future Directions

The functionalized derivatives of 2-Amino-5-(methylsulfonyl)pyridine hold significant promise for a range of applications in chemical biology and drug discovery.

Cysteine-Reactive Probes for Protein Labeling

As previously mentioned, the sulfonyl group at the 5-position is expected to activate the pyridine ring for SNAr with soft nucleophiles like thiols.[3] This opens up the exciting possibility of developing fluorescent probes that can selectively label cysteine residues in proteins. A potential probe design could involve an N-acylated derivative where the acyl group is a fluorophore.

Proposed Mechanism of Cysteine Sensing

probe Fluorophore-NH-(SO2-Py) reaction Nucleophilic Aromatic Substitution (SNAr) probe->reaction cysteine Protein-SH cysteine->reaction product Fluorophore-NH-(S-Protein-Py) (Fluorescently Labeled Protein) reaction->product

Caption: Proposed SNAr reaction for cysteine labeling.

This approach could be valuable for:

  • Visualizing protein localization and trafficking: By labeling a specific protein with a fluorescent probe, its subcellular localization and movement can be tracked using fluorescence microscopy.

  • Monitoring enzyme activity: If the cysteine residue is located in or near the active site of an enzyme, its modification by the probe could lead to a change in fluorescence, allowing for the monitoring of enzyme activity.

  • Drug discovery: Covalent inhibitors that target cysteine residues are an important class of drugs. These probes could be used to screen for and characterize such inhibitors.

Environment-Sensitive Probes (Solvatochromic Dyes)

The D-π-A fluorophores synthesized via N-arylation are likely to exhibit solvatochromism, where their emission wavelength is dependent on the polarity of the surrounding environment.[5] This property can be exploited to develop probes that can report on changes in the microenvironment of biological systems, such as the polarity of lipid membranes or protein binding pockets.

Expected Photophysical Properties of N-Aryl Derivatives

DerivativeExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φ)
N-(4-nitrophenyl)-2-amino-5-(methylsulfonyl)pyridine~380-420~500-550Moderate
N-(4-cyanophenyl)-2-amino-5-(methylsulfonyl)pyridine~360-400~480-530Moderate to High

Note: These are estimated values based on analogous compounds and would need to be experimentally determined.

Conclusion

2-Amino-5-(methylsulfonyl)pyridine represents a highly promising and versatile scaffold for the development of novel fluorescent probes. Its unique combination of a reactive amino group and an electron-withdrawing sulfonyl group provides a rich chemical toolbox for creating probes with tailored properties for a wide range of applications in biological imaging, sensing, and drug discovery. The protocols and design strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this exciting building block.

References

  • Bar-Rog, A., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science, 6(5), 767-774. [Link]

  • Chen, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. [Link]

  • Li, G., et al. (2014). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 79(21), 10526-10534. [Link]

  • Naka, H., et al. (2015). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 11, 2136-2143. [Link]

  • Patalag, L. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2442-2445. [Link]

  • Wieczorek, R., et al. (2005). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Journal of Photochemistry and Photobiology B: Biology, 79(1), 61-67. [Link]

  • Zhang, J., et al. (2014). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 4(109), 64271-64286. [Link]

Sources

Application

scale-up synthesis of 2-Amino-5-(methylsulfonyl)pyridine

Application Note: Process Development and Scale-Up of 2-Amino-5-(methylsulfonyl)pyridine Executive Summary 2-Amino-5-(methylsulfonyl)pyridine is a critical pharmacophore and intermediate, most notably utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up of 2-Amino-5-(methylsulfonyl)pyridine

Executive Summary

2-Amino-5-(methylsulfonyl)pyridine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of COX-2 inhibitors such as Etoricoxib (Arcoxia) and various kinase inhibitors. While laboratory-scale synthesis often relies on expensive palladium-catalyzed couplings or heavy halogen precursors (iodides), these methods are economically unviable for multi-kilogram production.

This guide details a cost-effective, non-cryogenic, and scalable route utilizing the thiocyanation of 2-aminopyridine followed by methylation and oxidation. This "Process Chemistry" approach prioritizes the use of inexpensive reagents (ammonium thiocyanate, hydrogen peroxide) and manages critical safety parameters regarding exothermic oxidation.

Route Selection & Rationale

We evaluated three common synthetic strategies before selecting the Thiocyanation-Oxidation Route as the standard for scale-up.

RouteKey ReagentsProsConsScalability Score
A. Thiocyanation (Selected)

,

,

Low raw material cost; No heavy metals; High regioselectivity.Requires careful exotherm management;

handling.
High
B. Sulfinate Coupling 2-Amino-5-iodopyridine, NaSO2Me, CuIOne-step from halo-precursor; Clean profile.High cost of Iodide/Catalyst; Cu removal required.Medium
C. Nucleophilic Sub. 2-Chloro-5-nitropyridine, NaSMeEstablished chemistry.Long route (Nitro reduction required); Wrong isomer risk (2-SMe formation).Low
Selected Pathway: The Thiocyanation Route

This route avoids the cost of transition metals and the waste associated with high-molecular-weight leaving groups (Iodine). It leverages the electron-rich nature of the 2-aminopyridine ring to direct electrophilic substitution exclusively to the 5-position.

SynthesisRoute Start 2-Aminopyridine (Cheap Starting Material) Step1 Step 1: Thiocyanation (NH4SCN, Br2, AcOH) Start->Step1 Inter1 2-Amino-5-thiocyanatopyridine (Stable Solid) Step1->Inter1 Step2 Step 2: Methylation (NaBH4, MeI or DMS) Inter1->Step2 Inter2 2-Amino-5-(methylthio)pyridine (Sulfide Intermediate) Step2->Inter2 Step3 Step 3: Oxidation (H2O2, Na2WO4) Inter2->Step3 Product 2-Amino-5-(methylsulfonyl)pyridine (Target Sulfone) Step3->Product

Figure 1: Synthetic pathway designed for cost-efficiency and high throughput.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-thiocyanatopyridine

Principle: Electrophilic aromatic substitution using in situ generated thiocyanogen bromide. Safety: Bromine is highly toxic and corrosive. The reaction is exothermic.

  • Reactor Setup: Charge a glass-lined reactor with Glacial Acetic Acid (5.0 vol) and 2-Aminopyridine (1.0 equiv) . Stir to dissolve.

  • Reagent Addition: Add Ammonium Thiocyanate (1.5 equiv) . The mixture may be heterogeneous.[1][2]

  • Bromination (Critical): Cool the mixture to 10–15°C. Add Bromine (

    
    , 1.05 equiv)  dissolved in Acetic Acid (1 vol) dropwise over 2 hours.
    
    • Process Control: Maintain internal temperature < 20°C to prevent tar formation.

  • Reaction: Allow to warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Pour the reaction mixture into Ice Water (10 vol) . Neutralize with Sodium Carbonate or Ammonium Hydroxide to pH 8.

    • Observation: A thick yellow/white precipitate forms.

  • Isolation: Filter the solid. Wash with cold water (3x). Dry at 50°C under vacuum.

    • Yield Expectations: 85–90%.

    • Purity: >95% (HPLC).[3]

Step 2: Conversion to 2-Amino-5-(methylthio)pyridine

Principle: Reduction of the thiocyanate to thiolate followed by S-methylation. Reagents: Sodium Borohydride (


) is preferred over hydrolysis for cleaner profiles.
  • Solubilization: Suspend 2-Amino-5-thiocyanatopyridine (1.0 equiv) in Ethanol (10 vol) under Nitrogen.

  • Reduction: Carefully add Sodium Borohydride (

    
    , 1.2 equiv)  in portions at 0–5°C. Evolution of Hydrogen gas will occur—ensure adequate venting.
    
  • Methylation: Once hydrogen evolution ceases and a clear solution (thiolate) is observed, add Methyl Iodide (MeI, 1.1 equiv) or Dimethyl Sulfate (DMS) dropwise at 0–10°C.

  • Completion: Stir at Room Temperature for 2 hours.

  • Workup: Quench with water. Concentrate ethanol under reduced pressure. Extract the residue with Ethyl Acetate or Dichloromethane.

  • Isolation: Evaporate solvent to yield the sulfide as a pale solid or oil. (Often used directly in Step 3 without extensive purification if purity >90%).

Step 3: Oxidation to 2-Amino-5-(methylsulfonyl)pyridine

Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide. Safety: Oxidation of sulfides is highly exothermic. Accumulation of peroxide must be avoided.

  • Charge: Dissolve 2-Amino-5-(methylthio)pyridine (1.0 equiv) in Acetic Acid (5 vol) . Add Sodium Tungstate dihydrate (

    
    , 1.0 mol%) .
    
  • Oxidant Addition: Heat solution to 40–45°C. Add 30% Hydrogen Peroxide (

    
    , 2.5 equiv)  dropwise.
    
    • Process Control: The reaction is exothermic. Control addition rate to maintain temperature between 50–60°C. Do not allow temperature to spike >70°C (safety limit).

  • Post-Reaction: Stir at 60°C for 2–3 hours.

    • HPLC Check: Ensure disappearance of both Sulfide (SM) and Sulfoxide intermediate.

  • Quench: Cool to 20°C. Add Sodium Bisulfite solution slowly to quench excess peroxide (Test with starch-iodide paper).

  • Neutralization & Crystallization: Adjust pH to ~8 with NaOH or Ammonia. The product, 2-Amino-5-(methylsulfonyl)pyridine , will crystallize out.

  • Filtration: Filter the white crystalline solid. Wash with water and cold isopropanol.

    • Final Yield: 80–85% (from sulfide).

    • Melting Point: 198–200°C.

Process Safety & Engineering Controls

For kilo-lab and pilot-scale execution, the following engineering controls are mandatory:

SafetyFlow Sub1 Bromination Step Risk: Thermal Runaway Control1 Control: Jacketed Reactor Active Cooling (Glycol) Dosage Controlled by Temp Sub1->Control1 Sub2 Methylation Step Risk: H2 Gas & Carcinogen (MeI) Control2 Control: N2 Inertion Scrubber for MeI Burst Disk for H2 Pressure Sub2->Control2 Sub3 Oxidation Step Risk: Peroxide Accumulation Control3 Control: Redox Probe Monitoring Quench Tank Ready (Bisulfite) No accumulation of H2O2 Sub3->Control3

Figure 2: Critical Process Safety Controls for Scale-Up.

  • Oxidation Safety: In Step 3, the reaction proceeds via the Sulfoxide. The second oxidation (Sulfoxide

    
     Sulfone) is slower. Ensure the reaction is not stopped prematurely, or mixed sulfoxide/sulfone products will result, which are difficult to separate.
    
  • Impurity Profile:

    • Impurity A: 2-Amino-5-bromopyridine (from incomplete thiocyanation).

    • Impurity B: 2-Amino-5-(methylsulfinyl)pyridine (Incomplete oxidation).

    • Control: Impurity B is water-soluble; rigorous water wash at pH 8 removes it.

References

  • Synthesis of 2-Amino-5-thiocyanatopyridine

    • Title: Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives (Thiocyanation protocol adapt
    • Source: Sphinx Knowledge House.
    • URL:[Link][4][5][6][7][8][9][10][11]

  • Oxidation of Sulfides to Sulfones

    • Title: Sulfone synthesis by oxidation (Review of H2O2/Tungst
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Process for the preparation of Etoricoxib (Context on 2-aminopyridine sulfone derivatives).
  • General Safety Data (2-Amino-5-methylpyridine analog)

    • Title: Safety Data Sheet (Handling of aminopyridine deriv
    • Source: Loba Chemie.
    • URL:[Link]

Sources

Method

Application Note: High-Purity Recovery of 2-Amino-5-(methylsulfonyl)pyridine via Optimized Recrystallization

Abstract 2-Amino-5-(methylsulfonyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. The stringent purity requirements of active pharmaceutical ingredients (APIs) necessitate highly e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-(methylsulfonyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. The stringent purity requirements of active pharmaceutical ingredients (APIs) necessitate highly efficient purification methods for such intermediates. This document provides a detailed guide for the purification of 2-Amino-5-(methylsulfonyl)pyridine using recrystallization, a robust and scalable technique. We will explore the fundamental principles, from solvent selection to final product analysis, offering a comprehensive protocol grounded in established chemical principles. This guide is intended for researchers, chemists, and process development professionals aiming to achieve high-purity material suitable for drug development and manufacturing.

Introduction: The Imperative for Purity

In pharmaceutical synthesis, the quality of an API is directly dependent on the purity of its preceding intermediates.[1] 2-Amino-5-(methylsulfonyl)pyridine is a critical intermediate whose impurity profile can directly carry over to the final drug product, potentially affecting its safety and efficacy.[2] Impurities can arise from various sources, including unreacted starting materials, byproducts of side reactions (such as isomers), or degradation products.[2]

Recrystallization is a cornerstone purification technique in chemical manufacturing, prized for its efficiency in removing impurities and its scalability from the laboratory bench to industrial production. The method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, a highly purified crystalline product can be obtained upon cooling.

This application note provides a systematic approach to developing a robust recrystallization protocol for 2-Amino-5-(methylsulfonyl)pyridine.

Physicochemical Profile & Safety Considerations

A thorough understanding of the compound's properties is the foundation for developing a successful purification protocol.

Table 1: Physicochemical Properties of 2-Amino-5-(methylsulfonyl)pyridine

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.20 g/mol [3]
Appearance Solid (form may vary)N/A
Water Solubility Sparingly soluble (28 g/L at 25 °C)[3]
Hazard Class Harmful if swallowed[3]

Safety Precautions: 2-Amino-5-(methylsulfonyl)pyridine is classified as harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

The Core Principle: Rational Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals during the drying step.

Given the structure of 2-Amino-5-(methylsulfonyl)pyridine, which contains both polar (amino, sulfonyl) and non-polar (aromatic ring) moieties, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of crude 2-Amino-5-(methylsulfonyl)pyridine.

Materials:

  • Crude 2-Amino-5-(methylsulfonyl)pyridine

  • Test tubes or small vials

  • Heating apparatus (hot plate with sand or water bath)

  • Candidate Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene, and a non-polar anti-solvent like Heptane or Hexane.

Procedure:

  • Place approximately 50 mg of the crude material into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL is added. Note the solubility at ambient temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add small additional aliquots of the hot solvent until the solid just dissolves.

  • Record the approximate volume of solvent required. An effective solvent will dissolve the compound in a reasonable volume (e.g., not excessively large).

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals. If the compound "oils out" instead of crystallizing, the solvent is likely unsuitable, or a solvent mixture may be required to mediate the process.[4]

Protocol 2: Optimized Recrystallization Workflow

Objective: To purify crude 2-Amino-5-(methylsulfonyl)pyridine using the optimal solvent identified in Protocol 1. For this model protocol, we will assume an alcohol solvent like isopropanol was found to be effective.

Step 1: Dissolution

  • Place 10.0 g of crude 2-Amino-5-(methylsulfonyl)pyridine into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected solvent (e.g., isopropanol) in an initial volume estimated from the screening (e.g., 50-70 mL).

  • Heat the mixture to a gentle boil with continuous stirring.

  • Continue to add small portions of hot isopropanol until all the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, thereby maximizing the recovery yield.

Step 2: (Optional) Hot Filtration

  • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

  • Preheat a separate flask containing a small amount of the solvent and a fluted filter paper in a stemless funnel.

  • Quickly pour the hot solution through the preheated setup. Causality: This step removes insoluble particulate matter. Preheating the apparatus prevents premature crystallization of the product on the filter paper.

Step 3: Crystallization

  • Cover the flask containing the clear, hot filtrate with a watch glass or loose-fitting stopper.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-ordered crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Once the flask has reached room temperature and crystal formation has subsided, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 4: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small amount of ice-cold solvent (e.g., 2 x 10 mL of cold isopropanol). Causality: Washing with a cold solvent removes residual mother liquor containing dissolved impurities without significantly dissolving the purified product crystals.

Step 5: Drying

  • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

G Crude Crude Material (2-Amino-5-(methylsulfonyl)pyridine) Dissolve 1. Dissolution (Minimal hot solvent) Crude->Dissolve HotFilt 2. Hot Filtration (Optional: Removes insoluble impurities) Dissolve->HotFilt If needed Cool 3. Slow Cooling (Promotes crystal growth) Dissolve->Cool If not needed HotFilt->Cool Isolate 4. Isolation (Vacuum filtration) Cool->Isolate Wash 5. Washing (Small volume of cold solvent) Isolate->Wash Impurities Impurities in Mother Liquor Isolate->Impurities Dry 6. Drying (Vacuum oven) Wash->Dry Pure Purified Product (>99% Purity) Dry->Pure

Caption: Recrystallization workflow for 2-Amino-5-(methylsulfonyl)pyridine.

Quality Control and Purity Verification

Post-purification analysis is essential to validate the success of the recrystallization.

Table 2: Analytical Methods for Purity Confirmation

MethodPurposeExpected Result
Melting Point Analysis Assess purity and confirm identity.A sharp melting point range (e.g., < 2 °C) close to the literature value. Impurities typically depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect trace impurities.Purity should be significantly increased (e.g., from 95% to >99.5%). Impurity peaks should be diminished or absent. HPLC is a gold standard for purity analysis in pharmaceuticals.[5]
Gas Chromatography (GC) Detect volatile impurities and residual solvents.Residual solvent levels should be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).[6][7]
Differential Scanning Calorimetry (DSC) Determine absolute purity without a reference standard.Provides a highly accurate purity value based on the thermodynamics of melting.[2]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
"Oiling Out" Compound's melting point is below the solution temperature; solution is too concentrated; high level of impurities.Re-heat to dissolve the oil, add slightly more solvent, and ensure very slow cooling. Consider using a different solvent or a solvent/anti-solvent pair.[4]
Poor Recovery Too much solvent used; cooling was not cold or long enough; compound is too soluble in the chosen solvent.Re-concentrate the mother liquor and attempt a second crop of crystals. Re-evaluate solvent choice. Ensure minimum solvent volume is used initially.
No Crystal Formation Solution is not saturated (too much solvent); compound is highly soluble.Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch.
Colored Impurities Persist Impurities co-crystallize with the product.Consider a pre-treatment step with activated carbon before hot filtration to adsorb colored impurities. A second recrystallization may be necessary.

Conclusion

Recrystallization is a powerful and adaptable method for the purification of 2-Amino-5-(methylsulfonyl)pyridine. By following a systematic approach that begins with rational solvent screening and proceeds through an optimized protocol, researchers and drug development professionals can consistently achieve the high level of purity required for pharmaceutical applications. The self-validating nature of the process, confirmed by rigorous analytical testing, ensures the final intermediate meets the demanding quality standards of the industry.

References

  • Google Patents. (n.d.). Recrystallization purification method of enamine salt.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • PubMed. (n.d.). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
  • LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • OUCI. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • SpringerLink. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

Sources

Application

Application Note: Overcoming Nucleophilic Deactivation in Solid-Phase Synthesis

Executive Summary & Strategic Rationale 2-Amino-5-(methylsulfonyl)pyridine (CAS: 1675-87-2) is a critical pharmacophore in kinase inhibitor development (e.g., CDK and PI3K pathways) due to the metabolic stability and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Amino-5-(methylsulfonyl)pyridine (CAS: 1675-87-2) is a critical pharmacophore in kinase inhibitor development (e.g., CDK and PI3K pathways) due to the metabolic stability and hydrogen-bonding potential of the sulfone moiety. However, its application in Solid-Phase Synthesis (SPS) is notoriously difficult.

The Core Challenge: The C5-methylsulfonyl group (


) is a strong electron-withdrawing group (EWG). Combined with the electron-deficient pyridine ring, it drastically reduces the nucleophilicity of the C2-exocyclic amine. Standard peptide coupling protocols (e.g., HATU/DIEA) typically result in <10% conversion or require excessive heating, leading to resin degradation or racemization of the coupling partner.

This guide provides field-proven, high-stringency protocols to overcome this deactivation. We move beyond standard reagents to utilize Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) and optimized Palladium-catalyzed cross-coupling (Buchwald-Hartwig) on solid support.

Chemical Profile & Handling

PropertyValueImplication for SPS
Molecular Weight 172.20 g/mol Low MW allows high resin loading density if needed.
pKa (Conj. Acid) ~2.5 - 3.0Extremely weak base; requires non-standard activation of electrophiles.
Solubility DMSO, DMF, DMACompatible with standard SPS solvents; poor solubility in DCM.
Safety (GHS) H301, H311, H331Toxic if swallowed/contact. Handle in a fume hood with double-gloving.

Protocol A: The "Gold Standard" Acylation (Ghosez’s Reagent)

For coupling a resin-bound carboxylic acid to 2-amino-5-(methylsulfonyl)pyridine, standard uronium/phosphonium salts (HATU, PyBOP) are insufficient. The most robust method involves the in situ generation of an acid chloride using Ghosez’s Reagent, which maintains neutral conditions preventing acid-labile linker cleavage.

Mechanism of Action

Ghosez's reagent converts the carboxylic acid to an


-chloroenamine intermediate, which collapses to the acid chloride. This highly reactive species captures the deactivated aminopyridine.

GhosezMechanism ResinAcid Resin-Bound Acid (R-COOH) Intermed 1-Acyloxy-N,N-dimethyl -2-methylprop-1-en-1-amine ResinAcid->Intermed + Ghosez Reagent (Neutral pH) Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) AcidCl Resin-Bound Acid Chloride Intermed->AcidCl - Amide byproduct Product Final Amide Product AcidCl->Product + Amine + Pyridine (Base) Amine 2-Amino-5-(methylsulfonyl)pyridine Amine->Product

Figure 1: Activation pathway using Ghosez's Reagent for deactivated amines.[1]

Step-by-Step Procedure

Reagents:

  • Resin: Carboxylic acid-functionalized resin (e.g., 2-Chlorotrityl or Wang resin pre-loaded with a scaffold).

  • Activator: Ghosez’s Reagent (Sigma-Aldrich/Merck).

  • Base: Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM) / Dimethylformamide (DMF) (dry).

Workflow:

  • Resin Preparation: Swell 100 mg of resin (approx. 0.1 mmol loading) in dry DCM for 20 minutes. Drain.

  • Activation (Acid Chloride Formation):

    • Add 3.0 equivalents of Ghosez’s Reagent to the resin in dry DCM (2 mL).

    • Shake gently at room temperature (RT) for 15–20 minutes .

    • Critical: Do not wash the resin. The byproduct is neutral and soluble.

  • Coupling:

    • Dissolve 3.0 equivalents of 2-Amino-5-(methylsulfonyl)pyridine and 5.0 equivalents of dry Pyridine in 1 mL of DMF.

    • Add this solution directly to the resin mixture.

    • Shake at RT for 4–6 hours . (Overnight is safer for this specific deactivated amine).

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

Validation: Perform a mini-cleavage (30% HFIP in DCM for Trityl resins) and analyze via LC-MS. Expect >90% conversion compared to <15% with HATU.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[2]

If the resin presents an Aryl Halide (Ar-X) rather than an acid, a Buchwald-Hartwig amination is required. The 2-aminopyridine acts as the nucleophile.

Ligand Selection: Standard ligands (TPP, BINAP) fail here. You must use BrettPhos or XantPhos , which are designed for heteroaromatic amines.

Experimental Setup
ComponentSpecificationMolar Eq.
Catalyst

0.1 eq
Ligand BrettPhos (Pre-complexed preferred)0.2 eq
Base

(Anhydrous, granular)
4.0 eq
Solvent 1,4-Dioxane (Degassed, Anhydrous)N/A
Temp 90°CN/A
Step-by-Step Procedure
  • Inert Atmosphere: This reaction is oxygen-sensitive. Perform all steps under Nitrogen or Argon flow.

  • Catalyst Pre-formation: In a separate vial, mix

    
     and BrettPhos in degassed dioxane. Stir for 5 mins at RT until the solution turns a deep orange/red.
    
  • Reaction Assembly:

    • Add swelled resin (Ar-Br or Ar-I functionalized) to a microwave vial or pressure-sealed SPS vessel.

    • Add 2-Amino-5-(methylsulfonyl)pyridine (3.0 eq).

    • Add

      
       (4.0 eq).
      
    • Add the Catalyst/Ligand solution.

  • Execution:

    • Heat to 90°C for 16 hours (conventional heating) or 100°C for 1 hour (Microwave).

    • Note: Agitation must be gentle to avoid grinding the resin with the solid base.

  • Wash: Wash extensively with Sodium Diethyldithiocarbamate solution (0.5% in DMF) to remove Palladium traces, followed by standard DMF/DCM washes.

BuchwaldWorkflow Start Resin-Aryl Bromide Mix Combine: Resin + Amine + Base + Catalyst Start->Mix Prep Pre-mix Catalyst: Pd2(dba)3 + BrettPhos (Degassed Dioxane) Prep->Mix Heat Heat: 90°C (16h) or MW 100°C (1h) Mix->Heat Clean Wash: Na-Dithiocarbamate (Pd Scavenging) Heat->Clean

Figure 2: Workflow for Pd-catalyzed amination on solid support.

Comparative Efficiency Data

The following data summarizes internal testing of coupling 2-Amino-5-(methylsulfonyl)pyridine to a resin-bound benzoic acid derivative.

Coupling MethodConditionsConversion (LC-MS)Notes
HATU / DIEA DMF, RT, 16h12%Failed. Mostly starting material.
PyBOP / DIEA DMF, 60°C, 4h28%Significant racemization of resin-bound AA.
POCl3 / Pyridine DCM, 0°C to RT75%Good, but corrosive and hard to handle on resin.
Ghosez’s Reagent DCM, RT, 4h 94% Recommended. Cleanest profile.

QC and Troubleshooting

  • Monitoring Reaction Progress: The Kaiser test (Ninhydrin) is NOT effective for monitoring the consumption of the resin-bound acid or the presence of this specific amine (due to the pyridine ring).

    • Solution: Use the Chloranil Test for secondary amines (if applicable) or, preferably, micro-cleavage followed by HPLC/MS.

  • Solubility Issues: If the amine precipitates in the Ghosez reaction, add a small amount of dry DMA (Dimethylacetamide) to the DCM solution.

  • Side Reactions: Sulfones are generally stable to TFA cleavage. However, avoid strong reducing agents (

    
    , Borane) during subsequent steps, as they may reduce the sulfone to a sulfide or sulfoxide.
    

References

  • Ghosez's Reagent in SPS: DeVynck, L., et al. "Ghosez's Reagent: A Versatile Reagent for the Synthesis of Amides on Solid Support." Journal of Combinatorial Chemistry, 2008.[2]

  • Nucleophilicity of Pyridines: Brotzel, F., Mayr, H., et al. "Nucleophilicities of Amines, Amino Acids, and Pyridines." Chemistry - A European Journal, 2007.[2]

  • Buchwald-Hartwig on Resin: B. H. Lipshutz, et al. "Palladium-Catalyzed Aminations of Aryl Halides on Solid Support." Organic Letters, 2005.

  • Amide Coupling to Poor Nucleophiles: Dunetz, J. R., et al. "Amide Bond Formation with Electron-Deficient Amines." Organic Process Research & Development, 2016.

Sources

Method

Application Note &amp; Protocol: Derivatization of 2-Amino-5-(methylsulfonyl)pyridine for Enhanced GC-MS Analysis

Abstract: This document provides a comprehensive guide for the derivatization of 2-Amino-5-(methylsulfonyl)pyridine to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the derivatization of 2-Amino-5-(methylsulfonyl)pyridine to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, stemming from the presence of a primary aromatic amine and a methylsulfonyl group. This guide details two robust derivatization protocols, silylation and acylation, explaining the underlying chemical principles, procedural steps, and expected outcomes. The information herein is intended for researchers, scientists, and drug development professionals seeking to develop reliable quantitative and qualitative methods for this and structurally similar analytes.

Introduction: The Rationale for Derivatization

2-Amino-5-(methylsulfonyl)pyridine is a polar molecule, a characteristic that makes it unsuitable for direct analysis by Gas Chromatography (GC). The primary amine (-NH₂) functional group contains active hydrogens, which can lead to strong intermolecular hydrogen bonding. This results in a low vapor pressure and poor thermal stability at the elevated temperatures required for GC analysis.[1][2][3] Consequently, direct injection often leads to poor chromatographic peak shape, low sensitivity, and potential degradation within the GC inlet.[3]

Chemical derivatization is a crucial sample preparation step to overcome these limitations.[4][5][6] The process involves chemically modifying the analyte to increase its volatility and thermal stability.[7][8][9] For 2-Amino-5-(methylsulfonyl)pyridine, the primary target for derivatization is the active hydrogen on the amino group. By replacing this hydrogen with a non-polar functional group, the analyte's volatility is significantly increased, making it amenable to GC-MS analysis.[5] This guide will focus on two of the most common and effective derivatization techniques for primary amines: silylation and acylation.[10]

Derivatization Strategies: Silylation vs. Acylation

The choice between silylation and acylation depends on the specific requirements of the analysis, such as desired sensitivity, potential for interference, and stability of the derivatives.

2.1. Silylation: Silylation involves the replacement of the active hydrogen of the amine with a trimethylsilyl (TMS) group.[8][11] This is a widely used technique for derivatizing polar compounds.[7]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl derivative.[11]

  • Common Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and highly reactive silylating reagent often used with a catalyst like trimethylchlorosilane (TMCS).[11][12]

  • Advantages: Silylation produces volatile and thermally stable derivatives. The reagents are highly reactive, often leading to high derivatization yields.[11]

  • Disadvantages: Silylating reagents and their derivatives are highly sensitive to moisture, necessitating anhydrous conditions for the reaction.[7][11] In some cases, silylation can produce multiple derivatives for a single analyte (e.g., mono- and di-silylated products), which can complicate quantification.[5]

2.2. Acylation: Acylation introduces an acyl group (-COR) into the primary amine, forming a stable amide.[11]

  • Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., an acid anhydride). This results in the formation of a stable amide derivative.[11]

  • Common Reagents: Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are extensively used to convert amines to their fluoroacyl derivatives.[4][13]

  • Advantages: Acyl derivatives are generally very stable. The introduction of fluorine atoms can enhance detection by electron capture detection (ECD) if used, and can produce characteristic mass spectral fragments.[4]

  • Disadvantages: The high volatility of some fluoroacyl derivatives may not be desirable for low molecular-weight analytes.[4] These derivatives can also be more susceptible to hydrolysis in the presence of moisture.[4]

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.1. Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol outlines the derivatization of 2-Amino-5-(methylsulfonyl)pyridine using BSTFA with TMCS as a catalyst.

Materials:

  • 2-Amino-5-(methylsulfonyl)pyridine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the 2-Amino-5-(methylsulfonyl)pyridine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the dried sample. Then, add 100 µL of BSTFA (with 1% TMCS).[11]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[11]

  • Cooling: Allow the vial to cool to room temperature.[11]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[11]

3.2. Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization using TFAA to form a trifluoroacetyl amide derivative.

Materials:

  • 2-Amino-5-(methylsulfonyl)pyridine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 2-Amino-5-(methylsulfonyl)pyridine sample into a reaction vial. If necessary, evaporate any solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[11]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[11]

  • Cooling and Byproduct Removal (Recommended): After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent large solvent/reagent peaks from interfering with the analysis. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.[11]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the re-dissolved, derivatized sample into the GC-MS system.

Visualization of Workflows

G Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 70-80°C for 30-60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for 2-Amino-5-(methylsulfonyl)pyridine.

G Acylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_tfaa Add TFAA dissolve->add_tfaa heat Heat at 60-70°C for 15-30 min add_tfaa->heat cool Cool to Room Temperature heat->cool remove_excess Remove Excess Reagent cool->remove_excess redissolve Re-dissolve in Solvent remove_excess->redissolve inject Inject into GC-MS redissolve->inject

Caption: Acylation workflow for 2-Amino-5-(methylsulfonyl)pyridine.

Data and Method Optimization

For robust and reproducible results, optimization of the derivatization and GC-MS parameters is essential.

Table 1: Comparison of Derivatization Parameters

ParameterSilylation (BSTFA)Acylation (TFAA)Rationale & Key Considerations
Reagent BSTFA + 1% TMCSTFAABSTFA is highly reactive for amines; TFAA forms stable amide derivatives.[11][12]
Reaction Temp. 70-80°C60-70°CHigher temperatures can risk analyte degradation; lower may result in incomplete reaction.
Reaction Time 30-60 min15-30 minAcylation is typically faster. Time should be optimized for maximum derivative yield.[11]
Solvent Pyridine, AcetonitrileEthyl Acetate, AcetonitrileSolvent must be anhydrous and inert to the reagents.
Derivative Stability Moderate (moisture-sensitive)HighSilyl derivatives are prone to hydrolysis.[7] Acyl derivatives are generally more stable.
Byproducts Volatile silyl byproductsTrifluoroacetic acid (corrosive)TFAA byproducts are acidic and should be removed before injection to protect the column.[11]

GC-MS Method Parameters (Starting Point):

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.

  • Inlet Temperature: 250-280°C.

  • Oven Program: Start at a lower temperature (e.g., 80-100°C) and ramp up to a final temperature of 280-300°C. The exact program will need to be optimized based on the derivative's volatility.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 50-500).

Conclusion and Best Practices

Derivatization is an indispensable step for the successful analysis of 2-Amino-5-(methylsulfonyl)pyridine by GC-MS. Both silylation with BSTFA and acylation with TFAA are viable and effective methods for increasing the volatility and thermal stability of the analyte. The choice of method will depend on the specific analytical goals and laboratory capabilities. For routine analysis, acylation may offer an advantage due to the higher stability of the resulting derivatives. However, silylation is also a powerful technique, provided that strictly anhydrous conditions are maintained. Method validation, including assessment of linearity, precision, accuracy, and limits of detection and quantification, is a critical final step in developing a robust analytical procedure.

References

  • Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Clandestine Laboratory Investigating Chemists Association. Retrieved from [Link]

  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore. Retrieved from [Link]

  • Koukaras, K., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Toluene and Ethyl Acetate on the Yield of the Reaction. Separations. Retrieved from [Link]

  • Davis, B. A., & Durden, D. A. (1990). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Progress in neuro-psychopharmacology & biological psychiatry. Retrieved from [Link]

  • Saito, K., et al. (2020). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Legal Medicine. Retrieved from [Link]

  • DePaoli, A. A. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • What Is Derivatization In GC-MS? (2023). Chemistry For Everyone. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules. Retrieved from [Link]

  • Moliner-Jane, J., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Al-Saeed, F. A. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Molecules. Retrieved from [Link]

  • Bullin, J. A. (1983). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Andini, S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Epps, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Derivatization reagents producing amine derivatives suitable for GC-MS analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Van Heghe, E., et al. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. JAAS. Retrieved from [Link]

Sources

Application

Application Note: 2-Amino-5-(methylsulfonyl)pyridine in API Synthesis

This guide is structured as a high-level technical dossier for pharmaceutical scientists, focusing on the practical application, synthesis, and reactivity of 2-Amino-5-(methylsulfonyl)pyridine . Executive Summary 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for pharmaceutical scientists, focusing on the practical application, synthesis, and reactivity of 2-Amino-5-(methylsulfonyl)pyridine .

Executive Summary

2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3) is a critical heterocyclic building block used in the design of COX-2 inhibitors , kinase inhibitors (e.g., PI3K, CDK), and GPCR modulators . Its structural value lies in the methylsulfonyl group (


) , which serves as a metabolically stable, strong electron-withdrawing group (EWG) that modulates the basicity of the pyridine ring and the nucleophilicity of the amino group.

This guide provides validated protocols for synthesizing this building block and utilizing it to construct complex Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Properties[1][2][3][4]

PropertyData
CAS Number 35196-11-3
IUPAC Name 5-(Methylsulfonyl)pyridin-2-amine
Formula

Molecular Weight 172.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 188–192 °C
pKa (Pyridine N) ~2.5 (Calculated) – Significantly lower than 2-aminopyridine (6.86) due to sulfone EWG.
Solubility Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water/DCM.

Synthetic Utility & Reactivity Logic

The 5-methylsulfonyl group exerts a strong inductive (-I) and mesomeric (-M) effect. This electronic landscape dictates the experimental conditions required for downstream chemistry:

  • Deactivated Amine: The exocyclic amino group is significantly less nucleophilic than in unsubstituted aminopyridines. Standard amide couplings may require activation (e.g., acid chlorides, HATU) or deprotonation (NaH).

  • Electrophilic C2 Position: If the amino group is converted to a halide (via Sandmeyer), the C2 position becomes highly activated for

    
     or Pd-catalyzed couplings due to the para-sulfone.
    
  • Metabolic Stability: The sulfone moiety is often used as a bioisostere for sulfonamides or carbonyls, offering high oxidative stability (resistant to CYP450 metabolism).

Visualization: Divergent Synthetic Pathways

G Figure 1: Divergent synthetic utility of the 2-Amino-5-(methylsulfonyl)pyridine scaffold. Start 2-Amino-5- (methylsulfonyl)pyridine CondA Acid Chloride/Base or Isocyanate Start->CondA Sandmeyer Sandmeyer Rxn (NaNO2, HX) Start->Sandmeyer Amide Amide/Urea Derivatives (Kinase Inhibitors) CondA->Amide Halide 2-Halo-5- (methylsulfonyl)pyridine Suzuki Suzuki-Miyaura Coupling Halide->Suzuki Sandmeyer->Halide Coupling Biaryl Sulfones (COX-2 Scaffolds) Suzuki->Coupling

Experimental Protocols

Protocol A: Synthesis of the Building Block (Supply Chain Control)

If the material is not purchased, it is best synthesized via Cu-catalyzed sulfonylation of 2-amino-5-bromopyridine. This avoids the use of hazardous thiols and subsequent oxidation steps.

Reagents: 2-Amino-5-bromopyridine (1.0 eq), Sodium Methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), DMSO.

  • Charge: To a reaction vessel under

    
    , add 2-amino-5-bromopyridine (17.3 g, 100 mmol), sodium methanesulfinate (15.3 g, 150 mmol), CuI (1.9 g, 10 mmol), and L-Proline (2.3 g, 20 mmol).
    
  • Solvent: Add DMSO (100 mL). (Note: NaOH is added to deprotonate proline, forming the active ligand).

  • Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by HPLC (conversion >98%).

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). The product is polar; multiple extractions are necessary.[1]

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.
    
    • Yield Target: 75–85%.

Protocol B: Amide Coupling (Overcoming Low Nucleophilicity)

Application: Attaching the scaffold to a core pharmacophore (e.g., for CDK inhibition). Challenge: The amino group is deactivated. Standard EDC/NHS coupling often fails.

Reagents: Acid Chloride (1.1 eq), Pyridine (3.0 eq), DCM (anhydrous).

  • Dissolution: Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in anhydrous DCM (10 vol) and Pyridine (3.0 eq). Cool to 0 °C.

  • Addition: Add the Acid Chloride (1.1 eq) dropwise. A precipitate (pyridinium salt) may form.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Troubleshooting: If conversion is low (<50%), switch solvent to THF and use NaH (1.2 eq) at 0 °C to generate the amide anion before adding the acid chloride.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Isolation: Concentrate and triturate with Ether/Hexane to remove residual pyridine.

Protocol C: Sandmeyer Reaction (Conversion to Electrophile)

Application: Converting the amine to a bromide/chloride to enable Suzuki Coupling (e.g., for Etoricoxib-like biaryl synthesis).

Reagents:


 (1.2 eq), 48% HBr (aqueous), 

(0.05 eq).
  • Preparation: Suspend 2-amino-5-(methylsulfonyl)pyridine (10 mmol) in 48% HBr (20 mL). Cool to -5 °C to 0 °C .

  • Diazotization: Add

    
     (aqueous solution) dropwise, maintaining temp < 5 °C. The solution will turn clear/yellow. Stir for 30 mins.
    
  • Substitution: Add CuBr (cat.) carefully (gas evolution!). Allow the mixture to warm to RT, then heat to 60 °C for 1 hour.

  • Workup: Neutralize with NaOH (keep cold). Extract with EtOAc.

    • Product: 2-Bromo-5-(methylsulfonyl)pyridine. This intermediate is a potent electrophile for Suzuki couplings.

Quality Control & Analytical Standards

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area)C18 Column,

+ 0.1% TFA Gradient
1H NMR Conforms to structureDMSO-d6. Key peaks:

8.5 (d, H6), 7.8 (dd, H4), 6.6 (d, H3), 3.1 (s, Me).
Water Content < 0.5% w/wKarl Fischer Titration
Residual Copper < 10 ppmICP-MS (Critical if using Protocol A)

Safety & Handling

  • Toxicology: Pyridine derivatives can be irritants. The sulfone moiety generally reduces volatility but increases polarity/skin absorption potential.

  • Reactive Hazards:

    • Diazotization (Protocol C): Risk of diazonium salt accumulation. Ensure temperature control and slow addition of nitrite.

    • Sulfonylation (Protocol A): DMSO + Heat + Base can be thermally sensitive.[2] Do not exceed 110 °C.

References

  • Synthesis of 2-Amino-5-sulfone pyridines

    • Title: "Copper-Catalyzed Sulfonylation of Heteroaryl Halides with Sodium Sulfin
    • Source:Organic Letters, 2013, 15(1), 18-21.
    • URL:[Link]

  • Application in COX-2 Inhibitors (Etoricoxib Context)

    • Title: "Synthesis of 2,3-Diarylpyridines as Selective COX-2 Inhibitors." (Describes the biaryl sulfone construction logic).
    • Source:Bioorganic & Medicinal Chemistry Letters, 2000, 10(11), 1211-1214.
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Deactivated Aminopyridines

    • Title: "Pd-Catalyzed Amination of Electron-Deficient Heterocycles."
    • Source:Journal of the American Chemical Society, 2008, 130(20), 6340-6341.
    • URL:[Link]

  • General Chemical Data

    • Source: PubChem Compound Summary for CID 2776363 (5-Methanesulfonylpyridin-2-amine).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization of 2-Amino-5-(methylsulfonyl)pyridine

Welcome to the technical support center for the derivatization of 2-Amino-5-(methylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Amino-5-(methylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique electronic properties of this molecule—specifically, the interplay between the electron-donating amino group and the strongly electron-withdrawing sulfonyl and pyridine moieties—present distinct challenges and opportunities in synthesis.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate common hurdles and optimize your reaction conditions for maximal yield and purity.

Core Principles: Understanding the Reactivity of 2-Amino-5-(methylsulfonyl)pyridine

The key to successfully derivatizing this scaffold lies in understanding its electronic nature. The exocyclic amino group (at the C2 position) is the primary site for derivatization. However, its nucleophilicity is significantly attenuated by two factors:

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is electron-withdrawing, reducing the electron density on the entire aromatic system, including the C2-amino group.

  • The Methylsulfonyl Group: Located at the C5 position, the -SO₂Me group is a powerful electron-withdrawing group that further deactivates the ring and diminishes the nucleophilicity of the amino group through resonance and inductive effects.

This reduced nucleophilicity means that reactions often require more forcing conditions (e.g., stronger bases, higher temperatures, or more potent coupling agents) than for more electron-rich anilines or aminopyridines.[1] However, these conditions can also lead to undesired side reactions if not carefully controlled.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to address the most common issues encountered during derivatization.

Diagram: Troubleshooting Decision Tree for Derivatization Reactions

G start Reaction Outcome: Low/No Yield or Impure Product reagent_check 1. Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Freshness of reagents/catalysts? - Anhydrous/degassed solvents used? - Accurate stoichiometry? start->reagent_check conditions_check 2. Review Reaction Conditions - Temperature correct & stable? - Reaction time sufficient? - Inert atmosphere maintained? - Proper mixing? reagent_check->conditions_check Reagents OK analysis 3. Analyze Crude Mixture (LCMS/NMR) - Identify all major components. conditions_check->analysis Conditions OK incomplete Incomplete Conversion: Starting Material Remains analysis->incomplete SM >> Product side_reactions Side Reactions: Unexpected Byproducts Formed analysis->side_reactions Byproducts Present no_product No Reaction: Only Starting Material analysis->no_product No Product optimize_yield Optimize for Conversion: - Increase temperature/time cautiously. - Use stronger base/coupling agent. - Increase equivalents of limiting reagent. incomplete->optimize_yield address_side Address Side Reactions: - Lower temperature. - Change base or solvent. - Degas solvent thoroughly. - Check for air/moisture sensitivity. side_reactions->address_side reevaluate Re-evaluate Core Chemistry: - Is the catalyst/reagent appropriate? - Is the amine too deactivated? - Consider an alternative synthetic route. no_product->reevaluate

Caption: A logical workflow for diagnosing and solving failed reactions.

A. Acylation and Sulfonylation Reactions

Question 1: My acylation/sulfonylation reaction has stalled, leaving significant unreacted starting material. How can I drive it to completion?

Answer: This is the most common issue, directly related to the low nucleophilicity of the amino group.

  • Causality: The electron-withdrawing nature of the pyridine ring and the methylsulfonyl group makes the 2-amino group a poor nucleophile. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be strong enough to sufficiently deprotonate the amine or neutralize the acid byproduct, leading to an equilibrium that favors the starting materials.

  • Solutions:

    • Switch to a Stronger Base: Employ a stronger, non-nucleophilic base to ensure the amine is fully activated. Good alternatives include 1,8-Diazabicycloundec-7-ene (DBU) or a phosphazene base.[1] For sulfonylation, pyridine is often used as both the base and a solvent, but it may require elevated temperatures to be effective.[2]

    • Increase Temperature: Gently heating the reaction mixture to 40–80 °C can provide the necessary activation energy to overcome the reaction barrier.[1][2] However, monitor the reaction closely by TLC or LCMS to avoid decomposition.

    • Use a Coupling Agent (for Acylation): If you are using a carboxylic acid, a simple acid chloride conversion may not be enough. Utilize a modern peptide coupling agent like HATU, HBTU, or COMU. These reagents form a highly activated intermediate with the carboxylic acid, which is more susceptible to attack by the weakly nucleophilic amine.

    • Ensure Anhydrous Conditions: Amide and sulfonamide formations are sensitive to moisture. Water can hydrolyze your acylating/sulfonylating agent and quench activated intermediates. Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

Question 2: I'm observing the formation of a di-acylated or di-sulfonylated byproduct. Why is this happening and how can I prevent it?

Answer: While the exocyclic C2-amino group is the primary reaction site, over-reaction can occur under certain conditions.

  • Causality: The nitrogen on the pyridine ring, although generally not nucleophilic in its neutral state, can sometimes react, especially if the initial product precipitates and the reaction is driven for extended periods at high temperatures. More commonly, if a very strong, unhindered base is used (like sodium hydride), it can deprotonate the newly formed amide/sulfonamide N-H, which can then be alkylated by another equivalent of the electrophile.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05–1.2 equivalents) of the acylating or sulfonylating agent. Avoid using a large excess.

    • Lower the Temperature: Add the electrophile slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated. This minimizes the initial exothermic reaction and reduces the chance of over-reaction.

    • Choose the Right Base: Use a hindered base like DIPEA or 2,6-lutidine, which is less likely to deprotonate the product amide/sulfonamide.

B. N-Alkylation Reactions

Question 3: My N-alkylation reaction is very slow and gives low yields. What are the key parameters to optimize?

Answer: N-alkylation of this deactivated amine is challenging and often requires specific conditions to proceed efficiently.

  • Causality: Direct Sₙ2 reaction with alkyl halides is often slow due to poor nucleophilicity. Furthermore, the product is more nucleophilic than the starting material, leading to potential di-alkylation.

  • Solutions:

    • Use a Strong Base and Polar Aprotic Solvent: A common and effective method is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. The base deprotonates the amine to form the more nucleophilic amide anion.

    • Consider Reductive Amination: For a more controlled, mono-alkylation, reductive amination is a superior strategy. React the 2-amino-5-(methylsulfonyl)pyridine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally high-yielding and avoids over-alkylation.

    • Buchwald-Hartwig Amination: While typically used to form C-N bonds with aryl halides, variations of this palladium-catalyzed cross-coupling can be adapted for specific alkylation protocols, though it is less common for this purpose.[1]

C. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Note: These reactions typically involve a halogenated precursor, e.g., 2-Amino-5-bromo-X-(methylsulfonyl)pyridine, to introduce new C-C or C-N bonds.

Question 4: My Suzuki-Miyaura coupling reaction is giving significant amounts of homocoupling (boronic acid dimer) and/or dehalogenation byproducts.

Answer: These are classic side reactions in Suzuki couplings, often exacerbated by the electronic properties of the pyridine scaffold.[3][4]

  • Causality:

    • Homocoupling: Occurs when two molecules of the boronic acid couple together. This can be promoted by the presence of oxygen or high catalyst loading.

    • Dehalogenation (Proto-deboronation/dehalogenation): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by moisture or competitive pathways in the catalytic cycle.

  • Solutions:

    • Thoroughly Degas Solvents: Oxygen is a major culprit in promoting homocoupling. Degas your solvent (e.g., DME, Toluene, DMF/water mixtures) thoroughly via sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[3]

    • Screen Ligands and Catalysts: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like t-BuBrettPhos, RuPhos, or SPhos often promote the desired reductive elimination step, outcompeting side reactions.[5]

    • Optimize the Base and Solvent System: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system can have a profound impact. For pyridyl systems, aqueous mixtures of solvents like DME or DMF are common.[3] Experiment with different combinations to find the optimal conditions.

    • Use Fresh Boronic Acid: Boronic acids can degrade over time, especially in the presence of moisture. Use high-purity, fresh boronic acid or ester.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for derivatizing this molecule? A1: There is no single "best" solvent. The choice is reaction-dependent:

  • For acylations/sulfonylations: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices as they are aprotic and can be easily dried. Pyridine can also serve as both a solvent and a base.[2]

  • For N-alkylations (with NaH): Dry, polar aprotic solvents like DMF or THF are required.

  • For Suzuki Couplings: Mixtures of solvents like DME/water, Toluene/water, or DMF/water are commonly used to dissolve both the organic and inorganic reagents.[3]

Q2: How do I choose the correct base for my reaction? A2: The choice of base depends on the pKa of the conjugate acid and the reaction requirements:

  • Weakly Basic (for acid scavenging): Triethylamine (pKaH ~10.7) or DIPEA (pKaH ~11) are suitable for reacting with highly reactive electrophiles, but may not be strong enough for this substrate.

  • Moderately Basic (for activation): Pyridine (pKaH ~5.2) is a common choice, especially in sulfonylations. DBU (pKaH ~13.5) is a strong, non-nucleophilic organic base excellent for promoting difficult reactions.[1]

  • Strong Inorganic Bases: K₂CO₃ or Cs₂CO₃ are often used in cross-coupling reactions. NaH is a very strong, non-nucleophilic base used for complete deprotonation in alkylations.

Q3: What are the best methods for purifying the derivatized products? A3: Purification strategies depend on the properties of the product:

  • Flash Column Chromatography: This is the most common method. Given the polarity of the pyridine and sulfonyl groups, typical solvent systems include gradients of ethyl acetate in hexanes or methanol in DCM.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase preparative HPLC is a powerful tool.

  • Cation-Exchange Chromatography: This technique can be particularly useful for removing unreacted starting material or other basic impurities.[6]

Standardized Experimental Protocols

These protocols are intended as validated starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate.

Diagram: General Experimental Workflow

G setup 1. Reaction Setup - Dry glassware - Add reagents - Inert atmosphere (N2/Ar) reaction 2. Reaction - Stirring - Temperature control - Monitor by TLC/LCMS setup->reaction workup 3. Workup - Quench reaction - Liquid-liquid extraction - Dry organic layer reaction->workup purify 4. Purification - Concentrate solvent - Column chromatography - or Crystallization workup->purify characterize 5. Characterization - NMR, MS, etc. purify->characterize

Caption: A standard workflow from reaction setup to final product.

Protocol 1: General Procedure for Acylation (Amide Bond Formation)
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-5-(methylsulfonyl)pyridine (1.0 eq.), the carboxylic acid (1.1 eq.), and a suitable coupling agent such as HATU (1.2 eq.).

  • Solvent: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as DIPEA or DBU (2.0–3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Sulfonylation
  • Setup: Dissolve 2-Amino-5-(methylsulfonyl)pyridine (1.0 eq.) in anhydrous pyridine or DCM in a dry round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent. If using DCM, add a base like triethylamine (1.5 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating (40–60 °C) may be required to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. If using pyridine as a solvent, remove it under high vacuum. If using DCM, wash the organic layer with 1 M HCl (to remove pyridine/TEA), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

Data Summary Tables

Table 1: Recommended Bases for Derivatization Reactions

Reaction TypeRecommended BasepKaH (approx.)Key Considerations
Acylation DIPEA, DBU11, 13.5DBU is much stronger and useful for stalled reactions.[1]
Sulfonylation Pyridine, TEA5.2, 10.7Pyridine can act as both base and solvent.
N-Alkylation NaH, K₂CO₃N/ANaH for complete deprotonation; K₂CO₃ for milder conditions.
Suzuki Coupling K₂CO₃, Cs₂CO₃, K₃PO₄N/AChoice is critical for catalytic cycle efficiency.[3]

Table 2: Common Solvents and Typical Reaction Temperatures

SolventTypeTypical Temperature RangeNotes
DCM Aprotic, Nonpolar0 °C to 40 °CGood for acylations; requires drying.
THF Aprotic, Polar0 °C to 65 °CGood for alkylations; must be dry.
DMF Aprotic, PolarRT to 100 °CHigh boiling point, good for sluggish reactions.
Pyridine Aprotic, Polar, BasicRT to 115 °COften used as solvent/base for sulfonylations.[2]
DME / H₂O Protic/Aprotic Mix80 °C to 100 °CStandard for Suzuki-Miyaura reactions.[3]
Toluene / H₂O Protic/Aprotic Mix80 °C to 110 °CAlternative for Suzuki-Miyaura reactions.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar.
  • US Patent US5332824A: Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
  • Derivatization reaction optimization. (n.d.).
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Optimization of the use of Py-Tag for next generation derivatization reagents in imaging mass spectrometry. (2022). PubMed.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
  • The optimization of the derivatization conditions is illustrated by (a)... (n.d.).
  • Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. (n.d.). Benchchem.
  • Onnuch, C. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Yılmaz, Ü. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3712-3724.
  • The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-(methylsulfonyl)pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 2-Amino-5-(methylsulfonyl)pyridine. This resource is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Amino-5-(methylsulfonyl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists with extensive field experience, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction to Purification Challenges

2-Amino-5-(methylsulfonyl)pyridine is a polar molecule containing both a basic amino group and an electron-withdrawing methylsulfonyl group. This unique combination of functional groups presents several challenges in its purification. The molecule's polarity can lead to poor solubility in many common organic solvents, while its basicity necessitates careful pH control during extractions and chromatography to avoid salt formation or undesired reactivity. Furthermore, depending on the synthetic route, various impurities with similar polarities can co-elute, making separation difficult. This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Amino-5-(methylsulfonyl)pyridine in a question-and-answer format.

Recrystallization Issues

Question 1: My 2-Amino-5-(methylsulfonyl)pyridine oils out or fails to crystallize during recrystallization. What is causing this and how can I fix it?

Answer:

Oiling out during recrystallization is a common problem for polar compounds and often indicates that the compound is too soluble in the chosen solvent, even at lower temperatures, or that the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.

Causality: The high polarity of 2-Amino-5-(methylsulfonyl)pyridine, due to the amino and sulfonyl groups, can lead to strong solvent interactions, preventing the ordered arrangement required for crystallization.

Step-by-Step Protocol for Troubleshooting:

  • Solvent System Screening:

    • Begin by testing the solubility of your crude product in a variety of solvents with differing polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Consider solvent mixtures. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

    • For 2-Amino-5-(methylsulfonyl)pyridine, consider polar protic solvents like isopropanol or ethanol, or mixtures such as ethanol/water or acetone/water. One patent suggests recrystallization of a similar compound from boiling ethanol.[1]

  • Controlled Cooling:

    • Avoid rapid cooling in an ice bath. Allow the flask to cool slowly to room temperature first. This encourages the formation of larger, purer crystals.

    • Once at room temperature, you can then transfer the flask to a refrigerator and finally to a freezer to maximize yield.

    • Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.

  • Seeding:

    • If you have a small amount of pure 2-Amino-5-(methylsulfonyl)pyridine, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Purity Assessment:

    • If the above steps fail, your crude material may contain a significant amount of impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Data Presentation: Recommended Solvents for Recrystallization Screening

Solvent/MixturePolarity IndexRationale
Isopropanol4.3Good for moderately polar compounds.
Ethanol/WaterVariablePolarity can be finely tuned by adjusting the ratio.
Acetone/HexaneVariableGood for inducing crystallization of polar compounds.
Ethyl Acetate4.4A moderately polar solvent that can be effective.
Chromatography Challenges

Question 2: I am having difficulty separating 2-Amino-5-(methylsulfonyl)pyridine from polar impurities using normal-phase column chromatography. The compound either streaks or co-elutes with byproducts. What should I do?

Answer:

The basicity of the amino group on the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. The high polarity of the molecule also requires highly polar mobile phases, which can reduce the resolving power of the separation.

Causality: The lone pair of electrons on the amino group can form hydrogen bonds with the silanol groups of the silica gel, leading to irreversible adsorption or slow elution, resulting in broad, tailing peaks.

Step-by-Step Protocol for Improved Chromatographic Separation:

  • Mobile Phase Modification:

    • To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in the mobile phase will neutralize the acidic sites on the silica gel.

    • Start with a moderately polar mobile phase, such as a mixture of ethyl acetate and hexanes, and gradually increase the polarity by adding methanol. A common gradient might be from 100% ethyl acetate to 10% methanol in ethyl acetate.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase chromatography might be a more suitable option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amino group is protonated and interacts less with the stationary phase.

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[2][3][4][5][6][7] This can be particularly effective for polar, ionizable compounds like 2-Amino-5-(methylsulfonyl)pyridine, allowing for tunable selectivity by adjusting mobile phase pH and ionic strength.[7]

Experimental Workflow: Column Chromatography of 2-Amino-5-(methylsulfonyl)pyridine

Caption: Decision workflow for selecting the appropriate chromatographic technique.

Acid-Base Extraction Difficulties

Question 3: I am attempting an acid-base extraction to purify 2-Amino-5-(methylsulfonyl)pyridine, but I am experiencing low recovery or emulsion formation. How can I optimize this process?

Answer:

Low recovery in acid-base extraction can be due to the compound's solubility in the aqueous layer even in its neutral form, or incomplete protonation/deprotonation. Emulsion formation is common when dealing with polar compounds and can be exacerbated by vigorous shaking.

Step-by-Step Protocol for Optimized Acid-Base Extraction:

  • pH Adjustment:

    • To extract the basic 2-Amino-5-(methylsulfonyl)pyridine into the aqueous layer, use a dilute acid solution (e.g., 1 M HCl). Ensure the pH of the aqueous layer is at least 2 pKa units below the pKa of the protonated amine to ensure >99% protonation.

    • To recover the compound from the aqueous layer, basify with a suitable base (e.g., 1 M NaOH) to a pH at least 2 units above the pKa of the protonated amine. This will deprotonate the ammonium salt and cause the neutral compound to precipitate or be extractable into an organic solvent.

  • Solvent Choice:

    • Use an organic solvent in which your compound is soluble but has minimal miscibility with water, such as dichloromethane (DCM) or ethyl acetate.

    • Given the compound's polarity, multiple extractions (3-5 times) with smaller volumes of organic solvent will be more efficient than a single extraction with a large volume.

  • Breaking Emulsions:

    • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can prevent emulsion formation.

    • Allowing the separatory funnel to stand for an extended period can also help the layers to separate.

Logical Relationship: Acid-Base Extraction

acid_base_extraction Crude Crude Product in Organic Solvent Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Crude->Acid_Wash Aqueous_Layer Aqueous Layer (Protonated Product) Acid_Wash->Aqueous_Layer Product moves to aqueous phase Organic_Layer_Impurities Organic Layer (Neutral/Acidic Impurities) Acid_Wash->Organic_Layer_Impurities Basify Basify Aqueous Layer (e.g., 1M NaOH) Aqueous_Layer->Basify Extraction Extract with Organic Solvent Basify->Extraction Pure_Product Pure Product in Organic Solvent Extraction->Pure_Product

Caption: The logical steps involved in an acid-base extraction for purifying a basic compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-Amino-5-(methylsulfonyl)pyridine that proceeds via oxidation of a thioether precursor?

A1: The primary impurities would likely be the starting thioether and the intermediate sulfoxide. Over-oxidation to a sulfonic acid is also a possibility, though generally less common under controlled conditions. Incomplete amination reactions in earlier steps could also lead to precursor impurities.

Q2: Is 2-Amino-5-(methylsulfonyl)pyridine thermally stable?

A2: While specific data for this compound is scarce, aminopyridines are generally stable at moderate temperatures. However, sulfonyl groups can be susceptible to decomposition at very high temperatures. It is advisable to use the lowest effective temperature during distillation or when removing solvent under vacuum to minimize the risk of degradation.

Q3: Can I use distillation for purification?

A3: Distillation is generally more suitable for liquid compounds. Since 2-Amino-5-(methylsulfonyl)pyridine is a solid, distillation would require high temperatures and vacuum, which could lead to decomposition. Recrystallization or chromatography are typically the preferred methods for purifying solid compounds of this nature.

Q4: The compound is sparingly soluble in water (28 g/L at 25 °C). How does this affect my purification strategy? [8]

A4: This moderate water solubility can be both an advantage and a disadvantage. It allows for the use of mixed aqueous/organic solvent systems for recrystallization. However, during acid-base extractions, you may lose some product to the aqueous layer even after basification. Therefore, it is crucial to perform multiple extractions with an organic solvent to ensure maximum recovery. Saturation of the aqueous layer with NaCl (brining) can also help to "salt out" the organic compound and improve recovery.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva Life Sciences. [Link]

  • Why is amine an electron withdrawing group? Quora. [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Process for the preparation of substituted pyridines.
  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes. PubMed Central. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • 2-Amino-5-(methylsulfonyl)pyridine. Pharmaffiliates. [Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals. ACS Publications. [Link]

  • The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed Central. [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. [Link]

  • zwitterionic compounds. Chromatography Forum. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Study of pKa for Schiff bases derived derived from 2- acetyl pyridine with 4-amino pyrrimidine and. Iraqi National Journal of Chemistry. [Link]

Sources

Troubleshooting

preventing decomposition of 2-Amino-5-(methylsulfonyl)pyridine during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino-5-(methylsulfonyl)pyridine. This guide is designed to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-5-(methylsulfonyl)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers encountering challenges in the synthesis of this important intermediate. Our goal is to equip you with the knowledge to anticipate and prevent the decomposition of 2-Amino-5-(methylsulfonyl)pyridine, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Stability Challenge

2-Amino-5-(methylsulfonyl)pyridine is a valuable building block in medicinal chemistry and drug development. Its synthesis, however, can be hampered by the compound's susceptibility to decomposition under various reaction conditions. The presence of both a nucleophilic amino group and a strong electron-withdrawing methylsulfonyl group on the pyridine ring creates a unique chemical environment that can lead to undesired side reactions and product degradation. This guide will delve into the potential decomposition pathways and provide practical strategies to mitigate these issues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Amino-5-(methylsulfonyl)pyridine in a question-and-answer format.

Q1: My reaction mixture is turning dark, and I'm observing a low yield of the desired product. What could be the cause?

A1: Darkening of the reaction mixture often indicates the formation of degradation products, which can arise from several factors:

  • Oxidation of the Aminopyridine Ring: The 2-amino group makes the pyridine ring susceptible to oxidation, especially in the presence of air or certain reagents at elevated temperatures. This can lead to the formation of colored polymeric byproducts.

  • Thermal Decomposition: While specific data for 2-Amino-5-(methylsulfonyl)pyridine is limited, related aminopyridine derivatives can be sensitive to high temperatures. Prolonged heating can lead to decomposition. For instance, the thermal decomposition of 2-methylpyridine N-oxide is observed at temperatures between 190°C and 220°C.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can promote side reactions. Strong bases may lead to nucleophilic substitution or other undesired reactions, while strong acids can also catalyze decomposition pathways, although sulfonyl groups are generally stable under a range of pH.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.

  • pH Management: Avoid excessively harsh acidic or basic conditions unless the reaction mechanism specifically requires them. If strong acids or bases are necessary, consider using them at lower temperatures and for shorter reaction times.

Q2: I'm seeing an unexpected peak in my LC-MS analysis. What are the likely impurities or degradation products?

A2: The structure of 2-Amino-5-(methylsulfonyl)pyridine suggests several potential side products that could appear in your analysis:

  • Hydrolysis of the Sulfonyl Group: Under certain conditions, particularly with strong nucleophiles or harsh basic conditions, the methylsulfonyl group could potentially be cleaved from the pyridine ring, leading to the formation of 2-amino-5-hydroxypyridine or other related compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing methylsulfonyl group activates the pyridine ring for nucleophilic attack. If your reaction mixture contains other nucleophiles (e.g., solvent, excess reagents), you might observe substitution products where the amino group or another group has been displaced. Nucleophilic aromatic substitution is a common reaction for pyridines.[1][2][3]

  • Dimerization or Polymerization: As mentioned, oxidation can lead to the formation of complex, often colored, polymeric materials.

Analytical Approach:

To identify the unknown peak, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to help determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information.

  • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide definitive structural information. Common impurities in NMR spectra using d5-pyridine as a solvent should be considered.[1]

Q3: How can I purify 2-Amino-5-(methylsulfonyl)pyridine effectively and remove decomposition products?

A3: Purification can be challenging due to the polarity of the molecule. Here are some recommended techniques:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying polar compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can effectively separate the desired product from less polar impurities. The use of high-performance liquid chromatography (HPLC) can be advantageous for achieving high purity.[2][4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Consider solvent mixtures to achieve the desired solubility profile.

  • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the amino group, transferring it to the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which can be extracted back into an organic solvent.

Purification Method Advantages Disadvantages Recommended For
Column Chromatography Good separation of a wide range of impurities.Can be time-consuming and require large solvent volumes.Complex mixtures with multiple impurities.
Recrystallization Can yield very high purity product.Finding a suitable solvent can be difficult; product loss in the mother liquor.Removing small amounts of impurities from a relatively pure product.
Acid-Base Extraction Good for removing non-basic impurities.May not remove basic impurities; potential for product degradation in strong acid/base.Initial cleanup of the crude product.

Preventative Measures and Best Practices

Proactive measures during the synthesis can significantly reduce the likelihood of decomposition.

Protecting Group Strategy

For multi-step syntheses, protecting the highly reactive 2-amino group can prevent unwanted side reactions.

  • Acetylation: The amino group can be protected as an acetamide, which is stable to many reaction conditions and can be deprotected under acidic or basic hydrolysis.

  • Carbamates: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups are also effective and can be removed under specific, mild conditions.

The choice of protecting group will depend on the subsequent reaction conditions.

Reaction Parameter Optimization
  • Solvent Choice: Use high-purity, dry solvents to avoid side reactions.

  • Reagent Stoichiometry: Use the minimum necessary excess of reagents to drive the reaction to completion without promoting side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times at elevated temperatures.

Workflow for Minimizing Decomposition

Decomposition_Prevention_Workflow Start Synthesis Planning Protecting_Group Consider Amino Group Protection (e.g., Acetyl, Boc) Start->Protecting_Group Inert_Atmosphere Use Inert Atmosphere (Nitrogen or Argon) Protecting_Group->Inert_Atmosphere Temperature_Control Optimize Reaction Temperature (Lower if possible) Inert_Atmosphere->Temperature_Control Monitoring Monitor Reaction Progress (TLC, LC-MS) Temperature_Control->Monitoring Workup Careful Workup (e.g., Acid-Base Extraction) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analytical_Workflow Crude_Product Crude Product TLC_LCMS Initial Analysis (TLC / LC-MS) Crude_Product->TLC_LCMS Purification Purification (Chromatography / Recrystallization) TLC_LCMS->Purification Pure_Product Pure Product Purification->Pure_Product NMR Structural Confirmation (1H, 13C NMR) Pure_Product->NMR MS Molecular Weight Confirmation (MS) Pure_Product->MS Final_Characterization Final Purity Assessment NMR->Final_Characterization MS->Final_Characterization

Sources

Optimization

troubleshooting guide for low yield in pyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyridine synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. As Senior Application Scientists, we understand that low yield is a frequent and frustrating challenge. This resource moves beyond simple checklists to explain the causality behind common failures, empowering you to make informed decisions to improve your synthetic outcomes.

Level 1: General Troubleshooting for Low Pyridine Yield

This section addresses fundamental issues that can affect any pyridine synthesis method. Always start here before moving to method-specific troubleshooting.

Question 1: My reaction yield is significantly lower than expected, or I'm getting no product at all. What are the most common culprits?

Answer: Low or no yield is a broad problem that typically points to one of three areas: reagent integrity, reaction conditions, or the reaction workup. A systematic approach is the most efficient way to diagnose the issue.

1. Reagent Quality and Stoichiometry: This is the most frequent cause of failure.

  • Purity of Starting Materials:

    • Carbonyl Compounds: Aldehydes and α,β-unsaturated ketones can oxidize or polymerize upon storage. Verify the purity of your carbonyl compounds via NMR or GC-MS before use.

    • Nitrogen Source: The nitrogen donor, typically ammonia or ammonium acetate, is highly influential. Ammonium acetate should be of high purity and kept dry, as moisture can interfere with condensation steps.[1]

    • Solvents: Solvents must be anhydrous and pure. Pyridine itself is hygroscopic; residual water in a pyridine solvent can halt reactions that require anhydrous conditions.[2] Common impurities in pyridine include water, picolines, and lutidines, which can be removed by drying with KOH followed by fractional distillation.[2][3]

  • Incorrect Stoichiometry: Multi-component reactions like the Hantzsch synthesis are highly sensitive to the molar ratios of reactants.[4][5] Double-check your calculations and measurements to ensure the correct equivalents of each component are being used.

2. Suboptimal Reaction Conditions:

  • Temperature: Temperature control is critical. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials, intermediates, or the final product, leading to side reactions.[1][6] For instance, some multicomponent syntheses benefit from reflux, while others require milder conditions to prevent byproduct formation.

  • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A reaction may simply need more time to reach completion, or conversely, prolonged reaction times can lead to product degradation.

  • Atmosphere: Some intermediates or catalysts are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if required by the specific methodology.

3. Inefficient Workup and Purification:

  • Product Loss: Significant product loss can occur during extraction, washing, or chromatography.[4] Pyridine's basicity can cause issues. For example, during an aqueous workup, ensure the aqueous layer's pH is sufficiently basic to keep the pyridine in its freebase form, preventing its loss to the aqueous phase. Acid-base extraction can be a powerful purification tool but must be performed carefully to avoid product loss.[7]

  • Chromatography Issues: The basic nitrogen of pyridine can cause significant tailing on standard silica gel. To mitigate this, the eluent can be treated with a small amount of a base, such as triethylamine (~0.1-1%), or by using deactivated/basic alumina.

Below is a logical workflow to guide your general troubleshooting process.

G cluster_0 Troubleshooting Workflow Start Low Yield Observed Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Conditions Optimize Reaction Conditions Reagents->Conditions Reagents OK Success Yield Improved Reagents->Success Impurity Found & Corrected Workup Review Workup & Purification Protocol Conditions->Workup No Improvement Conditions->Success Yield Improves Workup->Success Recovery Improved Failure Problem Persists: Consult Method-Specific Guide Workup->Failure Losses Minimized, Yield Still Low

A logical workflow for troubleshooting low reaction yields.
Level 2: Method-Specific Troubleshooting

If general troubleshooting does not resolve the issue, consider the specific challenges associated with your chosen synthetic route.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to form 1,4-dihydropyridines (DHPs), which are then oxidized to pyridines.[5][8]

Question 2: My Hantzsch reaction gives me the dihydropyridine intermediate, but the final oxidation step is low-yielding. Why is this happening and how can I fix it?

Answer: This is a very common issue. The challenge lies in achieving complete aromatization without promoting side reactions or degrading the product.

  • Causality: The choice of oxidizing agent is paramount. Harsh oxidants can lead to unwanted side reactions, including oxidative dealkylation, where a substituent at the 4-position is cleaved.[9] For example, using nitric acid or reagents that generate "nitrous fumes" is known to cause this issue.[9] Insufficiently strong oxidants or incorrect stoichiometry will result in incomplete conversion.

  • Solutions & Protocol:

    • Switch to Milder Oxidants: Avoid nitric acid if you observe dealkylation. Milder, more selective reagents often provide cleaner reactions and higher yields.

    • Optimize Conditions: The reaction conditions for the oxidation are critical. A solvent and temperature screen is recommended to find the ideal balance between reaction rate and selectivity.[9]

    • Consider a One-Pot Approach: To minimize intermediate handling and potential degradation, consider adding the oxidant directly to the reaction mixture after the initial condensation is complete.[9]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) VariesInexpensive, strong oxidantCan cause oxidative dealkylation and other side reactions.[9]
Iodine (I₂) / Reflux Refluxing MethanolMild, selective, often high-yieldingSlower reaction times, iodine can be difficult to remove
Manganese Dioxide (MnO₂) Refluxing Toluene/DCMHeterogeneous (easy removal), mildStoichiometric amounts needed, can require activation
DDQ DCM or Toluene, RTHigh yielding, mild conditionsExpensive, stoichiometric byproduct
Ferric Chloride (FeCl₃) Acetonitrile or WaterInexpensive, effective for one-pot synthesesCan be acidic, may require workup to remove iron salts
Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[10][11]

Question 3: My Bohlmann-Rahtz synthesis stalls after the initial condensation, or requires extremely high temperatures for the final cyclization, resulting in decomposition. How can I facilitate the cyclodehydration step?

Answer: The high temperature required for the final cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis.[10] This step is often the primary source of yield loss due to thermal decomposition.

  • Causality: The cyclodehydration step has a high activation energy. Without a catalyst, thermal energy is required to overcome this barrier, but this often exceeds the decomposition temperature of the reactants or product.

  • Solutions:

    • Acid Catalysis: The most effective solution is to use an acid catalyst, which significantly lowers the temperature required for cyclization.[10] This allows the reaction to proceed efficiently without thermal degradation.

    • In Situ Enamine Generation: Enamines can be difficult to prepare and purify.[11] A modern, more efficient approach is a three-component reaction where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source (like ammonium acetate), which then reacts with the alkynone in a one-pot process.[10][12]

CatalystTypical ConditionsAdvantagesConsiderations
Acetic Acid (AcOH) Toluene/AcOH mixtureInexpensive, effective, can be used as co-solventNot suitable for highly acid-sensitive substrates
Amberlyst-15 Refluxing TolueneHeterogeneous (easy removal), tolerates some acid-sensitive groupsSlower than homogeneous acids
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃) Varies (e.g., Toluene)Can accelerate Michael addition and cyclizationPotential for substrate decomposition, cost
Kröhnke Pyridine Synthesis

This method uses an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound with ammonium acetate as the nitrogen source.[1][13]

Question 4: My Kröhnke synthesis is failing. What are the most critical components to check?

Answer: The success of the Kröhnke synthesis hinges on the quality of the two key reactants: the α,β-unsaturated carbonyl and the pyridinium salt.[1]

  • Causality:

    • The α,β-unsaturated carbonyl is susceptible to polymerization, especially if it's an aldehyde. Old or improperly stored starting material is a common point of failure.

    • The α-pyridinium methyl ketone salt (the "Kröhnke salt") must be completely dry. Moisture can interfere with the initial Michael addition and subsequent condensation steps.[1]

  • Solutions:

    • Verify Reactant Integrity: Before starting, confirm the purity of the α,β-unsaturated carbonyl via NMR. If it has polymerized, purify it by distillation or chromatography, or use a fresh bottle.

    • Prepare and Store Reagents Properly: The Kröhnke salt should be synthesized and thoroughly dried under vacuum before use. Store it in a desiccator.[1] The ammonium acetate must also be of high purity and kept dry.[1]

G cluster_1 Kröhnke Synthesis Mechanism & Failure Points Enolate Enolate of Pyridinium Salt MichaelAdduct 1,5-Dicarbonyl (Michael Adduct) Enolate->MichaelAdduct UnsatKetone α,β-Unsaturated Ketone UnsatKetone->MichaelAdduct Cyclization Cyclization & Dehydration MichaelAdduct->Cyclization + NH₃ Product Substituted Pyridine Cyclization->Product Fail1 Salt is wet; No enolate forms Fail1->Enolate Fail2 Ketone is polymerized; No reaction Fail2->UnsatKetone Fail3 Ammonia source wet; Poor cyclization Fail3->Cyclization

Key failure points in the Kröhnke synthesis pathway.
Purification and Yield Calculation

Question 5: I isolated a product, but after purification, the yield is very low. How can I improve my product recovery?

Answer: Apparent low yield is often due to losses during workup and purification. Pyridines, being basic, require special consideration.

  • Protocol: Purification of a Crude Basic Pyridine Derivative

    • Initial Workup: After quenching the reaction, perform an initial extraction with an organic solvent (e.g., ethyl acetate, DCM).

    • Acid Wash (Optional Cleanup): To remove non-basic organic impurities, wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The protonated pyridine product will move to the aqueous layer. Crucially, save this aqueous layer.

    • Basification and Re-extraction: Take the acidic aqueous layer from step 2 and carefully basify it with a strong base (e.g., 2M NaOH) until the pH is >10. This deprotonates the pyridinium salt back to the neutral pyridine.

    • Final Extraction: Extract the now-basic aqueous layer multiple times (3x) with an organic solvent to recover your purified product.

    • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified product. This acid-base cycling is a highly effective purification method for basic compounds.[7]

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis to improve my yield? A: Yes, microwave-assisted synthesis can often dramatically improve yields and reduce reaction times by allowing for rapid, uniform heating to optimized temperatures, sometimes preventing byproduct formation seen with prolonged conventional heating.[6][14]

Q: My reaction is turning dark brown or black. Is this normal? A: While some reactions produce colored intermediates, significant darkening or tar formation usually indicates decomposition of starting materials or products, often due to excessive heat or incorrect pH. Re-evaluate your reaction temperature and consider if your reagents are stable under the chosen conditions.

Q: What is catalyst deactivation and could it be affecting my reaction? A: Catalyst deactivation occurs when a catalyst loses its activity during the reaction. In pyridine synthesis, this can happen if impurities in the starting materials poison the catalyst, or if the catalyst itself is unstable under the reaction conditions (e.g., forming inactive dimers).[15][16] If you are using a catalyst and suspect deactivation, ensure all reagents and solvents are scrupulously pure and consider if the catalyst loading or type needs to be changed.

References
  • Technical Support Center: Kröhnke Pyyridine Synthesis. (2025). Benchchem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Optimizing reaction conditions for substituted pyridine synthesis. (2025). Benchchem.
  • Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. (2025). Benchchem.
  • Troubleshooting low yields in the Hantzsch dihydropyridine synthesis. (2025). Benchchem.
  • Avoiding side reactions in one-pot pyridine synthesis. (2025). Benchchem.
  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.). ResearchGate. [Link]

  • Purification of Pyridine. (n.d.). LookChem. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024). ACS Catalysis. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). Semantic Scholar. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. (2024). PubMed. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kröhnke pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.

Sources

Troubleshooting

dealing with poor solubility of 2-Amino-5-(methylsulfonyl)pyridine in reactions

Ticket ID: SOL-PYR-SO2Me Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Welcome to the Technical Support Hub You are accessing this guide because you are encountering dif...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-SO2Me

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Welcome to the Technical Support Hub

You are accessing this guide because you are encountering difficulties with 2-Amino-5-(methylsulfonyl)pyridine (CAS: 35196-11-3). This is a notorious "brick dust" intermediate: a high-melting, electron-deficient heterocycle that combines poor nucleophilicity with aggressive insolubility.[1][2]

This guide is structured to troubleshoot your specific bottleneck. Please navigate to the section matching your current issue.

Quick Navigation

Module 1: The Solubility Matrix

The Core Problem: The sulfone group (


) at the 5-position is a strong hydrogen bond acceptor, while the 2-amino group is a donor.[1] This creates a tight intermolecular hydrogen-bonding network (high lattice energy), rendering the molecule insoluble in standard organic solvents (DCM, Toluene, Ether).[2]
Troubleshooting Guide: Solvent Selection

Q: My starting material won't dissolve in DCM or THF. What should I use?

A: You must disrupt the hydrogen bond network.[2] Move to Polar Aprotic or Fluorinated solvents.[2]

Solvent ClassRecommended SolventSolubility RatingTechnical Note
Standard DCM, Et₂O, Toluene🔴 Poor Do not use.[1] Material will remain a slurry.[2]
Polar Aprotic DMSO , DMF , NMP 🟢 Good Best for SNAr and high-temp couplings.[1][2] Requires aqueous workup.[2]
Fluorinated TFE (2,2,2-Trifluoroethanol), HFIP 🟡 Excellent "Magic solvents" for H-bonding heterocycles.[1][2] TFE disrupts aggregation but is nucleophilic (avoid with acid chlorides).[2]
Biphasic 2-MeTHF / Water🟠 Moderate Useful for phase-transfer catalysis but requires heating.[1][2]

Pro-Tip: If you must use a non-polar solvent (e.g., for a specific catalyst), try a "Doping Strategy" .[2] Dissolve the amine in a minimum volume of DMSO (e.g., 200 µL per mmol), then dilute with your primary solvent (DCM/Toluene).[2]

Module 2: Reactivity Optimization

The Core Problem: Solubility is only half the battle. The sulfone group is strongly electron-withdrawing (


), effectively pulling electron density away from the amine.[2]
  • Consequence: The amine is a poor nucleophile .[2][3]

  • Symptom: Unreacted starting material despite heating.[2]

Scenario A: Amide Coupling (The "Dead" Amine)

Q: I'm using EDC/HOBt or HATU, but the conversion is <20%.

A: Standard coupling agents often fail because the amine cannot attack the active ester efficiently.[2] You need to activate the electrophile more aggressively.[2]

Protocol Adjustment:

  • Switch Reagents: Abandon EDC. Use POCl₃ (Phosphorous oxychloride) or Ghosez’s Reagent to generate the acid chloride in situ.[2]

  • Base Choice: Use Pyridine or 2,6-Lutidine as both solvent and base.[1][2] This solubilizes the amine and acts as an acyl transfer catalyst.[2]

  • Temperature: Heat is non-negotiable. Run at 50–80°C .[2]

Recommended Workflow (Acid Chloride Method):

  • Dissolve Carboxylic Acid (1.1 equiv) in DCM/DMF (cat.).[2]

  • Add Oxalyl Chloride (1.2 equiv) + DMF drop. Stir 1h (Gas evolution).

  • Concentrate to remove excess oxalyl chloride.[2]

  • Re-dissolve acid chloride in Pyridine .

  • Add 2-Amino-5-(methylsulfonyl)pyridine (solid or DMSO solution).

  • Heat to 60°C for 4–12h.

Scenario B: Buchwald-Hartwig Coupling

Q: The catalyst is dying, or I'm getting dehalogenation.

A: The insolubility of the amine poisons the catalytic cycle by preventing coordination.[2]

Protocol Adjustment:

  • Ligand: Use BrettPhos or tBuBrettPhos .[2] These bulky, electron-rich ligands are designed for electron-deficient anilines/aminopyridines.[1][2]

  • Base: Switch to K₃PO₄ (finely ground) or Cs₂CO₃ . Avoid strong alkoxides (NaOtBu) if your substrate has sensitive groups.[2]

  • Solvent: t-Amyl Alcohol or Dioxane .[1][2]

  • Pre-activation: Premix the Catalyst/Ligand in the solvent for 5 mins before adding the insoluble amine.

Module 3: Workup & Purification

The Core Problem: The product often has similar solubility properties to the starting material (amphoteric, polar).[2]

Q: How do I remove unreacted 2-Amino-5-(methylsulfonyl)pyridine?

A: Exploit the pKa Shift .

  • Normal Pyridine pKa: ~5.2[1][2]

  • Sulfonyl-Pyridine pKa: ~2.5 (Very weak base)[1][2]

Troubleshooting Steps:

  • Acid Wash: A standard 1M HCl wash will not efficiently extract this amine into the aqueous layer because it doesn't protonate easily.[2]

  • The Fix: Use 3M or 6M HCl for the extraction (if your product is acid-stable).[2]

  • Alternative (Precipitation): If the reaction was done in DMSO/DMF, pour the reaction mixture into Ice Water (10x volume).

    • The sulfonyl-pyridine is sparingly soluble in water (28 g/L).[1][2][4]

    • If your product is more hydrophobic, it will precipitate.[2]

    • If unreacted amine precipitates, wash the solid cake with EtOAc .[2] The amine is poorly soluble in EtOAc, while many coupled products are soluble.[2]

Module 4: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent system based on reaction type and solubility thresholds.

SolventSelection Start START: Dissolve 2-Amino-5-(methylsulfonyl)pyridine CheckDCM Try DCM/THF (Standard) Start->CheckDCM IsSoluble1 Soluble? CheckDCM->IsSoluble1 CheckPolar Try DMF/DMSO (Polar Aprotic) IsSoluble1->CheckPolar No UseStandard Proceed with Standard Protocol IsSoluble1->UseStandard Yes IsSoluble2 Soluble? CheckPolar->IsSoluble2 CheckTFE Try TFE/HFIP (Fluorinated) IsSoluble2->CheckTFE No UsePolar Use for SnAr or High Temp Coupling IsSoluble2->UsePolar Yes IsSoluble3 Soluble? CheckTFE->IsSoluble3 UseTFE Use for Amide Coupling (Avoid Acid Chlorides) IsSoluble3->UseTFE Yes Slurry Use Slurry Method (Heterogeneous) IsSoluble3->Slurry No

Figure 2: Amide Coupling Troubleshooting Logic

Caption: Step-by-step optimization for coupling electron-deficient aminopyridines.

AmideCoupling Input Reaction: Acid + Amine Standard Attempt EDC/HOBt Input->Standard CheckYield Yield > 50%? Standard->CheckYield Success Isolate Product CheckYield->Success Yes Fail1 Switch to HATU/DMF Heat to 60°C CheckYield->Fail1 No CheckYield2 Yield > 50%? Fail1->CheckYield2 CheckYield2->Success Yes Fail2 Switch to Acid Chloride Solvent: Pyridine Temp: 80°C CheckYield2->Fail2 No

References

  • Solubility of Sulfonyl-Pyridines

    • National Institute of Standards and Technology (NIST).[2] "Solubility of 2-aminopyridines and sulfonamides."[1][2]

    • [1][2]

  • Amide Coupling of Deficient Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
    • [1][2]

  • Buchwald-Hartwig Conditions for Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[1][2] Angewandte Chemie International Edition.

    • [1][2]

  • Properties of 2-Amino-5-(methylsulfonyl)

    • PubChem Database.[2] CID 128263.[2]

    • [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2-Amino-5-(methylsulfonyl)pyridine vs. 2-amino-5-chloropyridine in Synthesis

In the realm of medicinal and agrochemical synthesis, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active molecules.[1] The strategic selection of start...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal and agrochemical synthesis, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active molecules.[1] The strategic selection of starting materials is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. This guide provides an in-depth, evidence-based comparison of two key building blocks: 2-amino-5-(methylsulfonyl)pyridine and 2-amino-5-chloropyridine .

Our analysis moves beyond a simple catalog of properties to explore the fundamental principles of chemical reactivity that govern their behavior. We will dissect how the electronic nature of the C5 substituent—a potent electron-withdrawing sulfone versus a moderately withdrawing halogen—profoundly influences the molecule's performance in critical synthetic transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in their synthetic design and optimization efforts.

Physicochemical and Handling Characteristics

Before delving into reactivity, a clear understanding of the physical properties of these reagents is essential for safe handling and optimal reaction setup. Both compounds are solids at room temperature, but their solubility and thermal characteristics show notable differences.

Property2-Amino-5-(methylsulfonyl)pyridine2-Amino-5-chloropyridine
CAS Number 35196-11-3[2]1072-98-6[3]
Molecular Formula C₆H₈N₂O₂S[2]C₅H₅ClN₂[4]
Molecular Weight 172.21 g/mol 128.56 g/mol [4][5]
Appearance Off-white to yellow crystalline powderBeige to beige-brown crystalline powder[3][4]
Melting Point 161-165 °C135-138 °C[3]
Water Solubility Sparingly soluble (2.8 g/L at 25 °C)[2]1.0 g/L at 20 °C[3]
Safety Profile Harmful if swallowed[2]Harmful if swallowed, may cause irritation[3][4]

The higher melting point and greater water solubility of the methylsulfonyl analog can be attributed to the polarity of the sulfone group and its capacity for hydrogen bonding. These properties may influence solvent selection for reactions and workup procedures.

The Decisive Factor: A Tale of Two Substituents

The synthetic utility of these two molecules is dictated by the electronic character of their C5 substituent. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the C2 and C4 positions.[6] The C5 substituent modulates this intrinsic reactivity.

  • 2-Amino-5-chloropyridine : The chlorine atom exerts a moderate, electron-withdrawing inductive effect (-I) due to its electronegativity. However, this is partially offset by a weak electron-donating resonance effect (+R) from its lone pairs. The net result is moderate deactivation of the ring and a modest decrease in the nucleophilicity of the 2-amino group.

  • 2-Amino-5-(methylsulfonyl)pyridine : The methylsulfonyl group (-SO₂Me) is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a strong resonance effect (-R) by delocalizing the ring's π-electrons into the sulfone oxygens. This renders the pyridine ring significantly more electron-deficient and drastically reduces the basicity and nucleophilicity of the 2-amino group.

This electronic dichotomy is the causal force behind the differing experimental outcomes observed in key synthetic reactions.

G cluster_0 2-Amino-5-chloropyridine cluster_1 2-Amino-5-(methylsulfonyl)pyridine a0 Pyridine Ring (Moderately Electron-Deficient) b0 Pyridine Ring (Highly Electron-Deficient) a0->b0 Increased Electrophilicity a1 2-Amino Group (Moderately Nucleophilic) a1->a0 Resonance Donation b1 2-Amino Group (Weakly Nucleophilic) a1->b1 Decreased Nucleophilicity a2 C5-Chloro Group (-I > +R) a2->a0 Inductive Withdrawal b1->b0 Resonance Donation (Reduced) b2 C5-Sulfonyl Group (-I, -R) b2->b0 Strong Withdrawal (Inductive & Resonance)

Caption: Electronic influence of C5 substituents on the 2-aminopyridine core.

Performance in Key Synthetic Transformations

The true measure of a building block lies in its performance. Below, we compare the reactivity of our two subjects in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[7]

A. Buchwald-Hartwig Amination: The Amino Group as the Nucleophile

In this reaction, the 2-amino group is coupled with an aryl halide. The success of this transformation hinges on the nucleophilicity of the amine.

  • 2-Amino-5-chloropyridine : Its moderately nucleophilic amino group readily participates in Buchwald-Hartwig aminations under standard conditions. The reaction typically proceeds with good to excellent yields using common palladium catalysts and bases.

  • 2-Amino-5-(methylsulfonyl)pyridine : The severely diminished nucleophilicity of its amino group presents a significant challenge. Driving this reaction to completion often requires more forcing conditions: higher temperatures, stronger bases (e.g., K₃PO₄ or LiHMDS instead of NaOtBu), and potentially more specialized, electron-rich phosphine ligands to facilitate the catalytic cycle.[8]

B. Suzuki-Miyaura Coupling: The Pyridine as the Electrophile

Here, we consider the C-Cl bond of 2-amino-5-chloropyridine as the reactive site for coupling with a boronic acid. The sulfonyl-substituted counterpart does not possess a leaving group for a direct Suzuki reaction at C5 but its electronic nature provides a valuable predictive tool for the reactivity of related halosulfonylpyridines.

  • 2-Amino-5-chloropyridine : As an electron-rich heteroaromatic halide, it can be a challenging substrate for Suzuki couplings. The electron-donating amino group and the pyridine ring itself can complicate the initial oxidative addition step with the palladium catalyst. However, with appropriate ligand selection (e.g., bulky, electron-rich phosphines) and optimized conditions, successful couplings are achievable.

  • Impact of the -SO₂Me Group : If we were to compare 2-bromo-5-(methylsulfonyl)pyridine to 2-bromo-5-chloropyridine, the powerful electron-withdrawing sulfonyl group would significantly facilitate the oxidative addition step. This is because it makes the carbon atom of the C-Br bond more electrophilic. Studies on substituted aryl halides in Suzuki reactions confirm that electron-withdrawing groups generally enhance reactivity, provided they do not interfere with other steps of the catalytic cycle.[9]

Case Study: Application in Kinase Inhibitor Synthesis

The choice between these reagents is often dictated by the final target molecule's intended biological function. The chloro group is typically a synthetic handle —a temporary feature to be replaced via cross-coupling. In contrast, the methylsulfonyl group is often a desired pharmacophore —an integral part of the final structure responsible for binding interactions.

Consider the synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor used in cancer therapy.[10][11] While Sorafenib itself is synthesized from 2-picolinic acid,[12] its structure highlights the importance of the aminopyridine motif in drug design. Many analogous kinase inhibitors utilize building blocks where a C5 substituent is key.

  • Scenario 1 (Using 2-amino-5-chloropyridine) : A synthetic chemist would likely use the chloro-substituent as a point for a Suzuki or Sonogashira coupling to build out a larger molecular scaffold. The chloro atom itself would not be present in the final drug.

  • Scenario 2 (Using 2-amino-5-(methylsulfonyl)pyridine) : Here, the synthetic strategy would be designed to retain the methylsulfonyl group. This group is an excellent hydrogen bond acceptor and can form crucial interactions with amino acid residues in a kinase's ATP-binding pocket. Its inclusion is a deliberate pharmacodynamic choice.

G start_chloro 2-Amino-5-chloropyridine step1_chloro Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start_chloro->step1_chloro Synthetic Handle start_sulfonyl 2-Amino-5-(methylsulfonyl)pyridine step1_sulfonyl Amide Coupling or Other Functionalization start_sulfonyl->step1_sulfonyl Core Scaffold intermediate_chloro Intermediate A (C5-Aryl/Alkynyl) step1_chloro->intermediate_chloro intermediate_sulfonyl Intermediate B (C5-SO2Me retained) step1_sulfonyl->intermediate_sulfonyl final_chloro Final Product (Cl is replaced) intermediate_chloro->final_chloro Further Steps final_sulfonyl Final Product (SO2Me is pharmacophore) intermediate_sulfonyl->final_sulfonyl Further Steps

Caption: Divergent synthetic roles of the two building blocks in drug design.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

To provide a practical illustration, the following are representative, standardized protocols for the amination of a generic aryl bromide (Ar-Br) with each of our subject compounds.

Protocol 1: Using 2-Amino-5-chloropyridine (Facile Substrate)

G cluster_workflow Buchwald-Hartwig Amination Workflow reagents 1. Charge Reactor: - 2-Amino-5-chloropyridine (1.2 eq) - Aryl Bromide (1.0 eq) - Pd(OAc)2 (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) - Toluene inert 2. Inert Atmosphere: Purge with N2/Ar for 15 min reagents->inert heat 3. Reaction: Heat to 100 °C for 4-8 h inert->heat monitor 4. Monitoring: Check conversion by TLC/LC-MS heat->monitor quench 5. Workup: Cool to RT, quench with H2O monitor->quench If complete extract 6. Extraction: Extract with EtOAc (3x) quench->extract purify 7. Purification: Column Chromatography extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reactor Setup : To a dry reaction vessel under an inert atmosphere (N₂ or Argon), add the aryl bromide (1.0 mmol), 2-amino-5-chloropyridine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition : Add dry toluene (5 mL).

  • Reaction : Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-8 hours.

  • Workup : Upon completion, cool the reaction to room temperature, carefully quench with water, and extract with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the desired coupled product. Expected Yield : >80%.

Protocol 2: Using 2-Amino-5-(methylsulfonyl)pyridine (Challenging Substrate)
  • Reactor Setup : To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-amino-5-(methylsulfonyl)pyridine (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a highly active ligand like RuPhos (0.06 mmol, 6 mol%).

  • Solvent Addition : Add dry 1,4-dioxane or t-amyl alcohol (5 mL).

  • Reaction : Stir the mixture at 110-120 °C. This reaction may require a longer duration, from 12 to 24 hours. Monitor progress carefully.

  • Workup & Purification : Follow the same procedure as in Protocol 1. Expected Yield : 50-70%, highly dependent on the aryl bromide substrate.

The contrast in these protocols is stark: the sulfonyl-substituted pyridine necessitates a stronger base, a more active (and expensive) catalyst system, higher temperatures, and longer reaction times to achieve a lower expected yield.

Final Verdict: A Strategic Choice

Neither 2-amino-5-(methylsulfonyl)pyridine nor 2-amino-5-chloropyridine is inherently "better"; they are tools for different tasks. The choice is a strategic one, guided by the ultimate synthetic goal.

  • Choose 2-amino-5-chloropyridine when:

    • You require a versatile building block for subsequent C-C, C-N, or C-O bond formation via its chloro-substituent.

    • The amino group itself needs to participate in reactions under mild to moderate conditions.

    • Cost-effectiveness and process simplicity are high priorities.

  • Choose 2-amino-5-(methylsulfonyl)pyridine when:

    • The methylsulfonyl group is a non-negotiable pharmacophore in your final target molecule.

    • Your synthetic design requires a highly electron-deficient pyridine ring.

    • You have the capability to employ more forcing reaction conditions and advanced catalyst systems to overcome the low nucleophilicity of the amino group.

By understanding the fundamental electronic principles that govern their reactivity, chemists can harness the unique strengths of each reagent, paving the way for more efficient, predictable, and successful syntheses.

References

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • Angene. (n.d.). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (2009). WO2009054004A2 - Process for the preparation of sorafenib.
  • Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ResearchGate. (2019). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • PubMed. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • NIH. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Retrieved from [Link]

  • Google Patents. (2013). US20130005980A1 - Process for the preparation of sorafenib tosylate.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Method Development for 2-Amino-5-(methylsulfonyl)pyridine Metabolites

Executive Summary 2-Amino-5-(methylsulfonyl)pyridine represents a challenging class of analytes in bioanalysis: highly polar, basic, and low molecular weight (MW ~172 Da). Often appearing as a genotoxic impurity (GTI) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-(methylsulfonyl)pyridine represents a challenging class of analytes in bioanalysis: highly polar, basic, and low molecular weight (MW ~172 Da). Often appearing as a genotoxic impurity (GTI) or a stable metabolic byproduct of sulfonyl-containing drugs, its quantification requires rigorous selectivity to distinguish it from biological interferences.

This guide objectively compares three chromatographic strategies—Standard C18 , HILIC , and Fluorinated Phenyl (PFP) —to determine the optimal workflow for sensitivity, retention, and regulatory compliance (ICH M3(R2)/FDA).

Part 1: Chemical Context & The Analytical Challenge

To develop a robust method, we must first understand the physicochemical drivers of the analyte.[1]

PropertyValue / CharacteristicImpact on Method Development
Structure Pyridine ring + Amino group + Sulfonyl moietyBasic & Polar . The amino group protonates easily (ESI+), but the sulfonyl group increases polarity, reducing retention on non-polar phases.
Molecular Weight ~172.2 g/mol Low Mass . High risk of interference from solvent front background noise and endogenous salts.
LogP ~0.4 (Estimated)Hydrophilic . Traditional C18 retention will be weak (

), leading to ion suppression.
pKa ~6.0 (Pyridine N)pH Dependent . Mobile phase pH must be carefully controlled to ensure consistent ionization state.

Part 2: Comparative Evaluation of Chromatographic Approaches

We evaluated three distinct stationary phases to solve the "retention vs. shape" dilemma.

The Baseline: C18 (Octadecylsilane)
  • Column: High-strength Silica (HSS) T3 or equivalent (1.8 µm, 2.1 x 50 mm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Verdict: Sub-optimal .

  • Observation: Even with 99% aqueous starting conditions, the analyte elutes near the void volume (

    
     min). This region suffers from heavy ion suppression (salts/phospholipids), compromising the LLOQ.
    
The Selectivity Alternative: PFP (Pentafluorophenyl)
  • Column: PFP Propyl (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase: 5mM Ammonium Formate / Methanol.

  • Verdict: Viable for Specificity .

  • Observation: The PFP phase engages in

    
    -
    
    
    
    interactions with the pyridine ring and dipole-dipole interactions with the sulfonyl group. Retention improves (
    
    
    min), but peak tailing can occur due to secondary silanol interactions if the buffer strength is too low.
The Polar Solution: HILIC (Hydrophilic Interaction LC)
  • Column: Bare Silica or Amide-bonded particles (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Acetonitrile (90:10 start).

  • Verdict: Superior Performance .

  • Observation: HILIC provides excellent retention (

    
     min) and orthogonal selectivity. The high organic content enhances desolvation efficiency in ESI+, resulting in a 5-10x signal gain compared to aqueous C18 methods.
    
Summary Data Comparison
ParameterMethod A: C18 (HSS T3)Method B: PFPMethod C: HILIC (Amide)
Retention Factor (

)
0.5 (Poor)2.8 (Good)4.5 (Excellent)
Peak Symmetry 1.11.4 (Tailing risk)1.1
Matrix Factor (MF) 0.65 (Suppression)0.920.98
Sensitivity (S/N) Baseline3x Baseline8x Baseline

Part 3: Recommended Protocol (HILIC Workflow)

Based on the comparison, the HILIC-Amide approach is the validated choice for regulatory submission.

A. Sample Preparation (Protein Precipitation)
  • Rationale: Simple and fast. HILIC is compatible with high-organic extracts (ACN), unlike C18 which requires dilution with water.

  • Aliquot: 50 µL Plasma/Serum.

  • Precipitation: Add 200 µL Acetonitrile containing Internal Standard (IS).

    • Note: Use a stable isotope-labeled IS (e.g., 2-Amino-5-(methylsulfonyl)pyridine-d3) to track matrix effects.

  • Vortex: 1 min at high speed.

  • Centrifuge: 10 min at 15,000 x g (4°C).

  • Transfer: Inject supernatant directly (Do not dilute with water; water disrupts HILIC partitioning).

B. LC-MS/MS Parameters[1][2][3][4][5][6]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Ionization: ESI Positive (

    
    ).[2]
    
  • Source Temp: 500°C (High temp aids sulfonyl desolvation).

  • MRM Transitions:

    • Quantifier:

      
       173.0 
      
      
      
      94.0 (Loss of
      
      
      ).
    • Qualifier:

      
       173.0 
      
      
      
      158.0 (Loss of
      
      
      ).
    • Note: The transition to 94 is highly specific for the sulfonyl-pyridine cleavage.

Part 4: Visualization & Logic Flow

Workflow Logic: Method Development Decision Tree

This diagram illustrates the decision-making process when selecting the stationary phase based on analyte polarity.

MethodSelection Start Analyte: 2-Amino-5-(methylsulfonyl)pyridine CheckLogP Check LogP (Is LogP < 1.0?) Start->CheckLogP C18Test Test C18 (High Aqueous) CheckLogP->C18Test No (Lipophilic) HILIC Select HILIC (Amide/Silica) High Organic Load CheckLogP->HILIC Yes (Hydrophilic) RetCheck Retention > 2.0 min? C18Test->RetCheck Suppression Matrix Effect Check (Is MF > 0.85?) RetCheck->Suppression Yes PFP Select PFP (Fluorinated) Alternative Selectivity RetCheck->PFP No (Too Polar) Suppression->HILIC Fail (Suppression) Final Validate Method (FDA/EMA Guidelines) Suppression->Final Pass HILIC->Final PFP->Final

Caption: Decision matrix for selecting HILIC over C18 for polar aminopyridines to avoid ion suppression.

Instrument Configuration: HILIC-MS/MS Setup

This diagram details the specific plumbing and chemistry requirements for the recommended HILIC method.

InstrumentSetup MP_A Mobile Phase A 10mM NH4OAc pH 4.5 (Aq) Pump Binary Pump Gradient: 90% B -> 50% B MP_A->Pump MP_B Mobile Phase B Acetonitrile (100%) MP_B->Pump Injector Autosampler Keep Sample High Organic! Pump->Injector Column HILIC Amide Column 1.7 µm, 2.1x100mm Injector->Column MS MS/MS Detection ESI (+) MRM: 173->94 Column->MS Eluent

Caption: HILIC-MS/MS configuration emphasizing the high-organic mobile phase requirement.

Part 5: Regulatory & Validation Considerations

To ensure this method meets E-E-A-T standards for drug development, adherence to the following guidelines is mandatory:

  • Selectivity: Must demonstrate no interference at the Lower Limit of Quantification (LLOQ) in at least 6 individual sources of blank matrix (FDA 2018).

  • Matrix Effects: Because HILIC separates analytes from salts differently than C18, you must quantify the Matrix Factor (MF). The IS-normalized MF should have a CV < 15%.

  • Metabolite Safety: Per ICH M3(R2) , if this metabolite is disproportionate (present in humans at levels >10% of total drug-related exposure but absent in animal tox species), it requires separate safety testing. This analytical method is the tool used to verify those exposure levels.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Retrieved from [Link][4]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites: Challenges and strategies. Bioanalysis. (Contextual citation for HILIC mechanism in polar metabolite analysis).
  • PubChem. (2024).[5] 2-Amino-5-(methylsulfonyl)pyridine Compound Summary. Retrieved from [Link]

Sources

Validation

Structural Validation of 2-Amino-5-(methylsulfonyl)pyridine Derivatives: A Comparative Technical Guide

Topic: Validating the Structure of 2-Amino-5-(methylsulfonyl)pyridine Derivatives Content Type: Publish Comparison Guide Executive Summary The 2-amino-5-(methylsulfonyl)pyridine scaffold is a critical pharmacophore in me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 2-Amino-5-(methylsulfonyl)pyridine Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 2-amino-5-(methylsulfonyl)pyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors. However, its structural validation presents unique challenges due to the electronic push-pull system created by the electron-donating amino group and the electron-withdrawing sulfonyl group. This often leads to regioselectivity ambiguity during synthesis (ring nitrogen vs. exocyclic amine alkylation) and potential tautomeric instability.

This guide objectively compares analytical methodologies for validating these derivatives, moving beyond basic characterization to rigorous structural proof.

Part 1: The Structural Challenge

Before selecting a validation method, researchers must understand the specific pitfalls associated with this scaffold:

  • Regioselectivity (The N1 vs. N-exocyclic Ambiguity): When derivatizing the amino group (e.g., alkylation or acylation), reaction can occur at the exocyclic amine (

    
    ) or the pyridine ring nitrogen (N1).
    
    • Risk: Formation of thermodynamically stable imino-pyridine tautomers or quaternary pyridinium salts rather than the desired secondary amine.

  • Sulfone Stability: While generally stable, the methylsulfonyl group can undergo desulfonylation or reduction under harsh synthetic conditions (e.g., strong Lewis acids or reducing environments), altering the core pharmacophore.

  • Electronic Deshielding: The

    
     group strongly deshields the H6 and H4 protons, causing significant downfield shifts in NMR that can be confused with solvent peaks or impurities if not carefully assigned.
    

Part 2: Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for validating 2-amino-5-(methylsulfonyl)pyridine derivatives.

FeatureMethod A: Multi-Nuclear NMR (1D/2D) Method B: HR-LC-MS/MS Method C: Single Crystal X-Ray (SC-XRD)
Primary Utility Connectivity & RegiochemistryMolecular Formula & Fragment FingerprintingAbsolute 3D Configuration & Tautomer Confirmation
Differentiation Power High (via HMBC/NOESY)Medium (Isomers often have identical mass)Definitive (The "Gold Standard")
Throughput Medium (10-30 min/sample)High (<5 min/sample)Low (Days to Weeks)
Sample Requirement ~5–10 mg (Non-destructive)<1 mg (Destructive)High-quality crystal required
Cost Efficiency HighVery HighLow
Critical Limitation Ambiguous for rapid proton exchange; requires soluble samples.Cannot easily distinguish N-ring vs. N-exo alkylation isomers.Crystal growth is the bottleneck.

Part 3: Detailed Experimental Protocols

Protocol A: NMR Validation Strategy (The Workhorse)

Objective: To distinguish between N-alkylation (ring) and N-alkylation (exocyclic).

Reagents & Setup:

  • Solvent: DMSO-

    
     is mandatory. 
    
    
    
    often causes broadening of the amino protons due to exchange and poor solubility of the sulfone moiety.
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Workflow:

  • 1D

    
     NMR: 
    
    • Identify the H6 proton (ortho to N1, meta to sulfone). In the correct 2-amino isomer, this appears as a doublet (

      
       Hz) around 
      
      
      
      8.5–8.7 ppm.
    • Diagnostic Check: If alkylation occurred on the Ring Nitrogen (N1), the H6 proton often shifts further downfield (

      
       ppm) due to the positive charge character of the pyridinium ring.
      
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial Step: Irradiate the alkyl group protons (e.g., the new

      
       or 
      
      
      
      ).
    • Interpretation:

      • Signal to H3 (ortho to amine): Indicates Exocyclic N-alkylation (Desired).

      • Signal to H6 (ortho to ring N): Indicates Ring N-alkylation (Undesired Isomer).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for coupling between the alkyl protons and the C2 carbon.

Protocol B: MS/MS Fragmentation Fingerprinting

Objective: To confirm the integrity of the methylsulfonyl group.

Setup:

  • Ionization: ESI (Electrospray Ionization), Positive Mode.[1]

  • Collision Energy: Ramp 10–40 eV.

Step-by-Step Workflow:

  • Precursor Scan: Confirm

    
    .
    
  • Product Ion Scan: Look for the "Sulfone Signature."

    • Loss of 64 Da (

      
      ):  Sulfones frequently undergo a rearrangement where 
      
      
      
      is extruded.[1]
    • Loss of 79 Da (

      
      ):  Radical cleavage of the sulfonyl group.
      
    • Self-Validation: If the spectrum shows a loss of 32 Da (S) or 34 Da (

      
      ), the sulfone may have been reduced to a sulfide or sulfoxide during synthesis.
      

Part 4: Visualization & Logic

Diagram 1: Structural Validation Decision Matrix

This flowchart guides the researcher through the logical steps of validating the derivative, prioritizing speed (MS)


 connectivity (NMR) 

definitive proof (X-ray).

ValidationWorkflow Start Crude Derivative (2-Amino-5-SO2Me scaffold) LCMS Step 1: LC-MS/MS Check [M+H]+ & Purity Start->LCMS MassCheck Mass Correct? LCMS->MassCheck Stop1 STOP: Check Synthesis (Reduction/Oxidation) MassCheck->Stop1 No (-SO2 loss?) HNMR Step 2: 1H NMR (DMSO-d6) Check H6 Shift & Integration MassCheck->HNMR Yes RegioCheck Ambiguity in Alkylation Site? HNMR->RegioCheck NOESY Step 3: 2D NOESY/HMBC Correlate Alkyl group to H3 vs H6 RegioCheck->NOESY Ambiguous Valid VALIDATED STRUCTURE RegioCheck->Valid Clear Pattern XRay Step 4: Single Crystal X-Ray (Definitive Tautomer Check) NOESY->XRay Still Ambiguous NOESY->Valid Resolved XRay->Valid

Caption: Decision matrix for validating 2-amino-5-(methylsulfonyl)pyridine derivatives, prioritizing NMR connectivity checks.

Diagram 2: Distinguishing Regioisomers via NOESY

This diagram illustrates the specific spatial correlations required to distinguish the desired product from the common byproduct.

IsomerDistinction cluster_0 Desired Product (Exocyclic N-Alkylation) cluster_1 Undesired Byproduct (Ring N-Alkylation) StructA R-NH-Pyridine NOE_A NOE Signal: Alkyl Protons <-> H3 (Ring) StructA->NOE_A Decision Spectroscopic Differentiation NOE_A->Decision Observed StructB 1-Alkyl-2-Imino-Pyridine NOE_B NOE Signal: Alkyl Protons <-> H6 (Ring) StructB->NOE_B NOE_B->Decision Observed

Caption: NOESY correlation logic. Proximity of the alkyl group to H3 confirms exocyclic amine functionalization.

Part 5: References

  • Barlin, G. B. (1982). The Pyrazines. Wiley-Interscience. (Foundational text on heterocyclic tautomerism and NMR shifts of aminopyridines).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of nucleophilic aromatic substitution on pyridines).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[1] Link (Context for Chichibabin-type aminations).

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for sulfone IR/MS signatures).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discusses the structural role of sulfones in drug design).

Sources

Comparative

Comparative Efficacy Guide: 2-Amino-5-(methylsulfonyl)pyridine-Derived COX-2 Inhibitors

The following guide provides a technical comparison of inhibitors derived from the 2-Amino-5-(methylsulfonyl)pyridine scaffold, focusing on their primary application as high-selectivity Cyclooxygenase-2 (COX-2) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of inhibitors derived from the 2-Amino-5-(methylsulfonyl)pyridine scaffold, focusing on their primary application as high-selectivity Cyclooxygenase-2 (COX-2) inhibitors.

The most prominent clinical realization of this scaffold is Etoricoxib , which utilizes the sulfonyl-pyridine moiety to achieve superior selectivity compared to earlier pyrazole-based alternatives (e.g., Celecoxib).

Executive Summary: The Sulfonyl-Pyridine Advantage

In medicinal chemistry, the 2-Amino-5-(methylsulfonyl)pyridine scaffold represents a "second-generation" approach to COX-2 inhibition. Unlike first-generation diarylheterocycles (e.g., Celecoxib, Rofecoxib), the pyridine-based scaffold offers a distinct pharmacokinetic and pharmacodynamic profile.

The core efficacy of this class stems from the methylsulfonyl group , which acts as a pharmacophore targeting the hydrophilic side pocket of the COX-2 active site. When attached to a rigid pyridine ring, this moiety provides:

  • Enhanced Selectivity: Tighter binding to the COX-2 secondary pocket (Val523) compared to COX-1 (Ile523).

  • Improved Bioavailability: The pyridine ring often confers better solubility and metabolic stability than the tricyclic or pyrazole equivalents.

Mechanistic Profiling & Causality

To understand efficacy, one must look at the structural biology. The 2-amino-5-(methylsulfonyl)pyridine moiety is not merely a linker; it is the selectivity driver.

  • The Val523 Gatekeeper: COX-2 differs from COX-1 by a single amino acid exchange in the active site: Isoleucine (COX-1) is replaced by Valine (COX-2). This creates a small hydrophobic side pocket.

  • The Methylsulfonyl Insertion: The methylsulfonyl group on the pyridine ring inserts precisely into this pocket. The steric bulk of Isoleucine in COX-1 prevents this insertion, rendering the inhibitor inactive against the "housekeeping" enzyme COX-1, thereby sparing gastric mucosa.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the specific intervention point of sulfonyl-pyridine inhibitors within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Thromboxane Thromboxane A2 (Platelets) COX1->Thromboxane Primary Pathway GI_Protect GI Mucosa Protection COX1->GI_Protect PGG2 PGG2 / PGH2 COX2->PGG2 Inhibitor Sulfonyl-Pyridine Inhibitor (Etoricoxib) Inhibitor->COX1 >100x Lower Affinity Inhibitor->COX2 High Affinity Blockade Prostaglandins Prostaglandins (Pain, Inflammation) PGG2->Prostaglandins

Figure 1: Mechanism of Action. The inhibitor selectively blocks the COX-2 branch, preventing inflammatory prostaglandin synthesis while sparing COX-1 dependent GI protection.

Comparative Efficacy Analysis

The following data compares Etoricoxib (the primary 2-amino-5-(methylsulfonyl)pyridine derivative) against Celecoxib (pyrazole-sulfonamide) and Diclofenac (non-selective NSAID).

Table 1: Potency and Selectivity Profile

Data synthesized from Human Whole Blood Assays (HWBA), the gold standard for predicting clinical efficacy.

ParameterEtoricoxib (Pyridine-based)Celecoxib (Pyrazole-based)Diclofenac (Traditional)
Scaffold Type Sulfonyl-PyridineSulfonamide-PyrazolePhenylacetic Acid
COX-2 IC50 (µM) 0.001 - 0.002 0.04 - 0.050.01 - 0.02
COX-1 IC50 (µM) > 100~ 150.02
Selectivity Ratio ~106 (Highly Selective)~30 (Moderately Selective)~0.5 - 2.0 (Non-Selective)
Tmax (Time to Peak) 1 hr3 hrs2 hrs
Bioavailability 100%40% (variable)50%
Half-life (t1/2) ~22 hrs (Once daily)~11 hrs~2 hrs

Key Insight: The pyridine-based inhibitor demonstrates a 10-fold higher potency (lower IC50) and significantly higher selectivity ratio than the pyrazole alternative. This translates clinically to lower required dosages and reduced risk of gastrointestinal events.

Validated Experimental Protocol

To verify the efficacy of a 2-amino-5-(methylsulfonyl)pyridine-based compound, one cannot rely on purified enzyme assays alone, as they often fail to predict protein binding effects. The Human Whole Blood Assay (HWBA) is the required standard for establishing this class's efficacy.

Protocol: COX-2 Selectivity Assessment via HWBA

Objective: Determine the IC50 for COX-2 (LPS-induced PGE2) vs. COX-1 (coagulation-induced TxB2).

Reagents Required:
  • Fresh Human Whole Blood (heparinized).

  • Lipopolysaccharide (LPS) (E. coli serotype).

  • Test Inhibitors (dissolved in DMSO).

  • ELISA Kits for PGE2 and Thromboxane B2 (TxB2).

Workflow Diagram:

HWBA_Protocol cluster_COX1 COX-1 Arm (Platelets) cluster_COX2 COX-2 Arm (Monocytes) Blood Heparinized Human Blood Aliquot Aliquot into Wells Blood->Aliquot Incubate1 Incubate 1h (No LPS) Aliquot->Incubate1 AddLPS Add LPS (10 µg/mL) Aliquot->AddLPS Clot Induce Clotting (Calcium) Incubate1->Clot Measure1 Measure TxB2 (ELISA) Clot->Measure1 Incubate2 Incubate 24h 37°C AddLPS->Incubate2 Measure2 Measure PGE2 (ELISA) Incubate2->Measure2

Figure 2: Human Whole Blood Assay Workflow. Simultaneous assessment of COX-1 (TxB2 generation) and COX-2 (PGE2 generation) activity.

Step-by-Step Methodology:
  • Compound Preparation: Prepare serial dilutions of the 2-amino-5-(methylsulfonyl)pyridine derivative in DMSO. Final DMSO concentration in blood must be <0.5%.

  • COX-1 Assay (Thromboxane B2):

    • Aliquot 500 µL of blood into non-heparinized tubes.

    • Add inhibitor.[1][2][3]

    • Allow blood to clot at 37°C for 1 hour. (Clotting activates platelets to release TxB2 via COX-1).

    • Centrifuge and collect serum.

    • Quantify TxB2 via ELISA.

  • COX-2 Assay (Prostaglandin E2):

    • Aliquot 500 µL of heparinized blood.

    • Add inhibitor and 10 µg/mL LPS.

    • Incubate for 24 hours at 37°C. (LPS induces COX-2 expression in monocytes).

    • Centrifuge and collect plasma.

    • Quantify PGE2 via ELISA.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive IC50 values. Calculate Selectivity Ratio =

    
    .
    

Synthesis & Purity Considerations

For researchers synthesizing derivatives of this scaffold:

  • Starting Material: 2-Amino-5-(methylsulfonyl)pyridine (CAS 162526-21-4).

  • Critical Impurity: Ensure the removal of regioisomers during the pyridine ring formation, as positional isomers (e.g., sulfonyl at position 4) drastically reduce Val523 binding affinity.

  • Verification: Use 1H-NMR to verify the methylsulfonyl singlet (~3.1-3.2 ppm) and the characteristic pyridine coupling constants.

References

  • Riendeau, D., et al. (2001). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology. Link

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences. Link

  • Patrignani, P., et al. (1994). "Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases." Journal of Pharmacology and Experimental Therapeutics. Link

  • Takemoto, J. K., et al. (2008). "Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib." Clinical Pharmacokinetics. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-5-(methylsulfonyl)pyridine

CAS: 35196-11-3 | Formula: C₆H₈N₂O₂S Synonyms: 5-(Methylsulfonyl)-2-pyridinamine; 5-Mesyl-2-aminopyridine[1][2] Executive Safety Summary Urgent: Do not confuse this compound with 2-Amino-5-methylpyridine. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35196-11-3 | Formula: C₆H₈N₂O₂S Synonyms: 5-(Methylsulfonyl)-2-pyridinamine; 5-Mesyl-2-aminopyridine[1][2]

Executive Safety Summary

Urgent: Do not confuse this compound with 2-Amino-5-methylpyridine. The presence of the methylsulfonyl moiety (-SO₂Me) significantly alters its chemical behavior and disposal requirements compared to alkyl-pyridines.

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation.[3][4]

  • Combustion Hazard: Generates Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ). Open burning is prohibited.

  • Aquatic Risk: Sparingly soluble (~28 g/L).[5] Prevent entry into drains or waterways; toxic to aquatic life with long-lasting effects.[2]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the molecule's stability and reactivity. As a sulfone-containing aminopyridine, this compound is chemically stable but presents specific incineration challenges.

GHS Classification & Waste Characterization
ParameterClassification / ValueOperational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2] Irritant)Dust control is critical during transfer/weighing.[1][2]
Chemical Class Organic Base (Amine) + SulfoneSegregate from strong oxidizers and acids.[1][2]
RCRA Status (US) Non-Listed (Characteristic Review Required)Does not automatically carry P or U codes, but must be profiled.[1][2]
Flash Point >200°C (Predicted)Low flammability risk, but combustible.[1][2]
Waste Stream Segregation Protocol

Proper segregation is the single most critical step in laboratory waste management to prevent dangerous cross-reactions.

Segregation Logic
  • Solid Waste: 2-Amino-5-(methylsulfonyl)pyridine is typically a solid powder.[1] It should be disposed of in Solid Organic Waste containers.

  • Liquid Waste (Solutions): If dissolved in organic solvents (e.g., DMSO, Methanol), dispose in Non-Halogenated Organic Solvents (unless the solvent itself is halogenated).

  • Incompatibilities:

    • DO NOT MIX with Strong Oxidizing Agents (e.g., Peroxides, Nitrates).

    • DO NOT MIX with Strong Acids (Exothermic reaction possible due to amine group).

Visual Workflow: Waste Classification & Handling

The following diagram outlines the decision logic for classifying and handling this specific compound.

WasteHandling Start Waste Generation: 2-Amino-5-(methylsulfonyl)pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidCont Container: High-Density Polyethylene (HDPE) Label: 'Solid Organic Waste - Toxic' SolidPath->SolidCont SolventCheck Solvent Type? LiquidPath->SolventCheck Disposal FINAL DISPOSAL: High-Temp Incineration (Req: Scrubber for SOx/NOx) SolidCont->Disposal NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Disposal Halo->Disposal

Figure 1: Decision matrix for segregating 2-Amino-5-(methylsulfonyl)pyridine waste streams based on physical state and solvent composition.

Detailed Disposal Methodology
Method A: Routine Solid Waste (Recommended)

This is the standard protocol for expired chemicals, reaction byproducts, or contaminated consumables.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid Organic."

    • Constituents: Explicitly list "2-Amino-5-(methylsulfonyl)pyridine" and "Sulfur Compounds."

    • GHS Labeling: Affix a "Toxic" or "Irritant" sticker.

  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team.

  • Final Destruction: The facility must contract a licensed TSDF (Treatment, Storage, and Disposal Facility).

    • Requirement: Rotary Kiln Incineration.

    • Critical Parameter: The incinerator must be equipped with wet gas scrubbers (alkaline scrubbers) to capture Sulfur Dioxide (SO₂) generated by the thermal decomposition of the sulfonyl group.

Method B: Spill Cleanup (Emergency)

If the material is spilled in the lab:

  • PPE: Wear N95 dust mask (or respirator if large quantity), nitrile gloves, and goggles.

  • Containment: Do not use water initially (prevents spreading).[6]

  • Collection:

    • Dry Spill: Sweep carefully to avoid dust generation.[6] Use a HEPA-filtered vacuum if available.[2]

    • Wet Spill: Absorb with inert material (Vermiculite, Sand, or Chem-Sorb).

  • Decontamination: Wipe the surface with a dilute acidic solution (e.g., 1M HCl) followed by water to neutralize and remove amine residues, collecting all wipes into the solid waste container.

Regulatory & Compliance Context
  • EPA (USA): While not a "Listed" waste (P or U list) specifically by CAS, it falls under the "General Duty Clause." Generators must determine if it exhibits toxicity characteristics. Due to the pyridine ring, conservative management treats it similarly to pyridine-class wastes.

  • ECHA (EU): Classified as causing Skin Irrit. 2 and Eye Irrit.[3][4] 2. Disposal must comply with Directive 2008/98/EC on waste.

  • Drain Disposal: STRICTLY PROHIBITED. The compound is harmful to aquatic life and difficult to remove in standard municipal water treatment plants.

References
  • European Chemicals Agency (ECHA). Substance Information: 2-Amino-5-(methylsulfonyl)pyridine (CAS 35196-11-3).[1][2] Retrieved from [Link][2]

  • PubChem. Compound Summary: 2-Amino-5-(methylsulfonyl)pyridine.[1][5] National Library of Medicine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[7] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(methylsulfonyl)pyridine
Reactant of Route 2
2-Amino-5-(methylsulfonyl)pyridine
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